5-Chloro-2-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULDRQRKKXRXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187949 | |
| Record name | 5-Chloro-o-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3438-16-2 | |
| Record name | 5-Chloro-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3438-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-o-anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003438162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-o-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-o-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 5-Chloro-2-methoxybenzoic acid. The information herein is intended to support research and development activities by providing key data points and methodologies for the characterization of this compound.
Core Physical Properties
This compound is a white to off-white crystalline powder at room temperature.[1] Its fundamental physical properties are summarized in the table below, providing a quantitative snapshot of the compound's characteristics.
| Property | Value |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| Melting Point | 97-100 °C[2][3][4] |
| Boiling Point | 150-152 °C[1][3] |
| Density | 1.259 g/cm³[1][3] |
| pKa (Predicted) | 3.72 ± 0.10[1] |
| Refractive Index | 1.544-1.546[1][3] |
| Solubility | Soluble in Chloroform and Methanol[1] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound, recorded on a 500 MHz instrument using DMSO-d₆ as the solvent, exhibits the following chemical shifts (δ) in parts per million (ppm)[5]:
-
3.818 ppm (singlet, 3H) : Attributed to the methoxy (B1213986) (-OCH₃) group protons.
-
7.162 ppm (doublet, 1H) : Corresponds to one of the aromatic protons.
-
7.551 ppm (doublet of doublets, 1H) : Represents an aromatic proton coupled to two neighboring protons.
-
7.607 ppm (doublet, 1H) : Corresponds to an aromatic proton.
Mass Spectrometry (MS)
Mass spectrometric analysis shows a peak at m/z 185.1, corresponding to the protonated molecule [MH]⁺.[5]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Infrared (IR) Spectroscopy
While specific peak data for ¹³C NMR and IR spectroscopy are not detailed in the readily available literature, these spectra can be obtained through standard analytical procedures. For ¹³C NMR, one would expect to observe eight distinct signals corresponding to the eight carbon atoms in the molecule. The IR spectrum would likely show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and C-Cl stretching vibrations.
Experimental Protocols
The following are detailed methodologies for the determination of the key physical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a standard melting point apparatus with capillary tubes.
-
Sample Preparation : A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup : The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.
-
Heating : The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (98-100 °C). The heating rate is then reduced to 1-2 °C per minute.
-
Observation : The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[6] A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.
Boiling Point Determination (Thiele Tube Method)
The boiling point of liquid organic compounds can be determined using a Thiele tube or a similar apparatus.
-
Sample Preparation : A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.
-
Apparatus Setup : The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid such as mineral oil.
-
Heating : The Thiele tube is heated gently and uniformly. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Observation : The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][2][4]
Solubility Determination
A qualitative assessment of solubility in various solvents can be performed as follows:
-
Procedure : Approximately 0.1 g of this compound is placed in a test tube.[3]
-
Solvent Addition : 3 mL of the solvent (e.g., water, chloroform, methanol) is added in portions, with vigorous shaking after each addition.[3]
-
Observation : The substance is classified as soluble if it forms a homogeneous solution. It is classified as insoluble or sparingly soluble if a significant portion of the solid remains undissolved.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Solution Preparation : A precisely weighed amount of this compound is dissolved in a suitable solvent mixture, such as acetonitrile-water, in a titration vessel.[7]
-
Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH) delivered from a burette.
-
pH Monitoring : The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.
-
Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. The equivalence point can be determined from the first or second derivative of the titration curve.[7]
Visualizations
Below is a logical workflow for the physical and chemical characterization of a compound such as this compound.
Caption: Workflow for the physicochemical characterization of a chemical compound.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. This compound | 3438-16-2 [chemicalbook.com]
- 6. byjus.com [byjus.com]
- 7. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to 5-Chloro-2-methoxybenzoic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential biological relevance of 5-Chloro-2-methoxybenzoic acid. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, also known as 5-Chloro-o-anisic acid, is a halogenated derivative of benzoic acid. Its chemical structure consists of a benzene (B151609) ring substituted with a carboxylic acid group at position 1, a methoxy (B1213986) group at position 2, and a chlorine atom at position 5.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | 5-Chloro-o-anisic acid, 2-Methoxy-5-chlorobenzoic acid | |
| CAS Number | 3438-16-2 | |
| Molecular Formula | C₈H₇ClO₃ | |
| Molecular Weight | 186.59 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 98-100 °C | [1] |
| Boiling Point | 318.1 °C at 760 mmHg | |
| Solubility | Soluble in chloroform (B151607) and methanol. | |
| pKa | 3.72 ± 0.10 (Predicted) | |
| LogP | 2.2 | |
| InChI | InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | [2] |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)O |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The two primary methods are the chlorination of 2-methoxybenzoic acid and the hydrolysis of its corresponding methyl ester.
Experimental Protocol 1: Chlorination of 2-Methoxybenzoic Acid
This method involves the direct electrophilic chlorination of 2-methoxybenzoic acid.
Reaction Scheme:
2-Methoxybenzoic acid + Cl₂ → this compound + HCl
Detailed Methodology: [3]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-methoxybenzoic acid (1.0 equivalent) in a chlorinated solvent such as carbon tetrachloride.
-
Chlorination: While stirring, bubble chlorine gas through the solution. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water, to yield pure this compound.
Experimental Protocol 2: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate
This is a common and efficient method for the preparation of this compound from its methyl ester.
Reaction Scheme:
Methyl 5-chloro-2-methoxybenzoate + NaOH → Sodium 5-chloro-2-methoxybenzoate + CH₃OH Sodium 5-chloro-2-methoxybenzoate + HCl → this compound + NaCl
Detailed Methodology: [1]
-
Reaction Setup: In a round-bottom flask, dissolve methyl 5-chloro-2-methoxybenzoate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (B78521) (e.g., 1 M).
-
Hydrolysis: Stir the reaction mixture at room temperature for several hours (typically 4-6 hours) or until the reaction is complete as monitored by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using a strong acid such as hydrochloric acid.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound. Further purification can be achieved by recrystallization.
Caption: A simplified workflow for the synthesis of this compound.
Spectroscopic Data and Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy protons, the aromatic protons, and the carboxylic acid proton.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | Singlet (broad) | 1H | -COOH |
| ~7.6 | Doublet | 1H | Ar-H (position 6) |
| ~7.5 | Doublet of doublets | 1H | Ar-H (position 4) |
| ~7.1 | Doublet | 1H | Ar-H (position 3) |
| ~3.8 | Singlet | 3H | -OCH₃ |
Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | -COOH |
| ~155-160 | C-2 (Ar-C-OCH₃) |
| ~130-135 | C-4 (Ar-CH) |
| ~130-135 | C-6 (Ar-CH) |
| ~125-130 | C-5 (Ar-C-Cl) |
| ~120-125 | C-1 (Ar-C-COOH) |
| ~115-120 | C-3 (Ar-CH) |
| ~55-60 | -OCH₃ |
Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.[2][5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for the functional groups present.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~3000-3100 | Medium | C-H stretch (aromatic) |
| ~2850-2950 | Medium | C-H stretch (methoxy) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| 1580-1620 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250-1300 | Strong | C-O stretch (aryl ether) |
| ~1000-1100 | Medium | C-Cl stretch |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and characteristic fragment ions.
Table 5: Predicted Mass Spectral Fragmentation for this compound
| m/z | Proposed Fragment |
| 186/188 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 171/173 | [M - CH₃]⁺ |
| 141/143 | [M - COOH]⁺ |
| 128 | [M - COOH - Cl]⁺ |
Biological Activity and Potential Applications
While direct and extensive studies on the biological activity of this compound are limited, its structural motifs and derivatives suggest potential areas of interest for researchers.
Role as a Synthetic Intermediate
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a precursor in the synthesis of certain sulfonamide derivatives.
Potential Link to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and is implicated in a variety of inflammatory diseases.[6] Some structurally related compounds have been investigated for their ability to modulate the activity of the NLRP3 inflammasome. Although direct evidence for this compound is not yet established, its potential to serve as a scaffold for the development of NLRP3 inhibitors warrants further investigation.
Caption: A simplified diagram of the NLRP3 inflammasome activation pathway.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a readily synthesizable compound with well-defined chemical and spectroscopic properties. While its direct biological activities are not yet fully elucidated, its role as a synthetic intermediate and the potential for its derivatives to modulate inflammatory pathways, such as the NLRP3 inflammasome, make it a compound of interest for further research in medicinal chemistry and drug discovery. This technical guide provides a foundational resource for scientists working with or interested in this molecule.
References
- 1. This compound | 3438-16-2 [chemicalbook.com]
- 2. This compound(3438-16-2) 13C NMR [m.chemicalbook.com]
- 3. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. This compound(3438-16-2) 1H NMR [m.chemicalbook.com]
- 5. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloro-2-methoxybenzoic acid
CAS Number: 3438-16-2
This technical guide provides a comprehensive overview of 5-Chloro-2-methoxybenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, spectroscopic data, synthesis protocols, applications, and safety information.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3438-16-2 | [2] |
| Molecular Formula | C₈H₇ClO₃ | [2] |
| Molecular Weight | 186.59 g/mol | [2] |
| Melting Point | 98-100 °C | [2] |
| Boiling Point | 309.4 ± 22.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in Chloroform, Methanol | |
| pKa | 3.72 ± 0.10 (Predicted) | |
| Appearance | White to off-white crystalline powder | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by the following spectroscopic data.
| Technique | Data |
| ¹H NMR | (500 MHz, DMSO-d6): δ 7.607 (d, 1H), 7.551 (dd, 1H), 7.162 (d, 1H), 3.818 (s, 3H).[1] |
| ¹³C NMR | Awaiting experimental data. A spectrum is available for viewing.[4] |
| Mass Spec. | m/z 185.1 (MH+).[1] |
| IR | Awaiting experimental data. |
Synthesis and Reactivity
This compound is commonly synthesized via the hydrolysis of its methyl ester precursor.
Experimental Protocol: Synthesis from Methyl 5-chloro-2-methoxybenzoate
This procedure outlines the saponification of methyl 5-chloro-2-methoxybenzoate to yield this compound.[1]
Materials:
-
Methyl 5-chloro-2-methoxybenzoate (2.0 g, 0.01 mol)
-
1 M Sodium hydroxide (B78521) solution (60 mL, 0.06 mol)
-
Ethanol (B145695) (60 mL)
-
Ethyl acetate (B1210297)
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
A solution of methyl 5-chloro-2-methoxybenzoate in ethanol is added to a 1 M aqueous sodium hydroxide solution.
-
The reaction mixture is stirred at room temperature for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the ethanol is removed under reduced pressure.
-
The residue is subjected to extraction with ethyl acetate to separate organic impurities.
-
The aqueous phase is cooled in an ice bath, and the pH is adjusted to 2 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
The mixture is stirred in an ice bath for 1 hour.
-
The precipitated solid is collected by filtration, washed with water, and dried in air.
Expected Yield: Approximately 74.9%.[1]
Caption: Synthesis workflow for this compound.
Chemical Reactivity
The primary reactivity of this compound centers around its carboxylic acid functionality, which readily undergoes reactions such as esterification and amidation. It has been utilized in the synthesis of metal complexes with lanthanides (La, Gd, Lu) and transition metals (Mn, Co, Ni, Cu, Zn), demonstrating its utility as a ligand in coordination chemistry.[2][3][5] The presence of the chloro and methoxy (B1213986) groups on the aromatic ring also allows for further functionalization through various aromatic substitution reactions.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.
-
Pharmaceutical Intermediates: The structural motif of a substituted benzoic acid is prevalent in many pharmaceutical compounds. While direct biological activity data for this compound is limited, its derivatives are of significant interest. For instance, related compounds like 4-amino-5-chloro-2-methoxybenzoic acid are known to act as 5-HT4 receptor agonists.[6] Furthermore, the chloro and methoxy functional groups are recognized for their role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
-
Agrochemicals: Derivatives of chlorobenzoic acids are used in the formulation of herbicides and pesticides.
-
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to form stable complexes with various metal ions.[3][5]
Caption: Application pathways of this compound.
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of this compound. A C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically suitable for separating benzoic acid derivatives.
-
Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) is often required. This can be achieved using reagents like diazomethane (B1218177) or methyl chloroformate.[7] GC coupled with mass spectrometry (GC-MS) can then be used for separation and identification.
Safety and Handling
This compound is considered hazardous and should be handled with appropriate safety precautions.
Hazard Classifications: [2][8]
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE): [2]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95 dust mask) in case of inadequate ventilation.
-
Skin and Body Protection: Wear a lab coat and other suitable protective clothing.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.[9]
-
Keep the container tightly closed.
-
Avoid breathing dust, mist, or spray.[9]
-
Wash hands thoroughly after handling.[10]
Caption: Safety and handling guidelines.
References
- 1. This compound | 3438-16-2 [chemicalbook.com]
- 2. 5-氯-2-甲氧基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | CAS#:3438-16-2 | Chemsrc [chemsrc.com]
- 4. This compound(3438-16-2) 13C NMR spectrum [chemicalbook.com]
- 5. 5-クロロ-2-メトキシ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. tcichemicals.com [tcichemicals.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 5-Chloro-2-methoxybenzoic Acid
Abstract: this compound is a substituted benzoic acid derivative widely utilized as a crucial intermediate in organic synthesis. Its structural features make it a valuable building block for the creation of more complex molecules, including pharmacologically active compounds and metal complexes. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications in research and drug development. A key application highlighted is its role as a reactant in the synthesis of a known impurity of Glyburide, a drug that inhibits the NLRP3 inflammasome, a critical pathway in inflammatory diseases.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[[“]] Its core physicochemical and structural properties are summarized in the table below, providing essential data for researchers in experimental design and characterization.
| Property | Value | Reference(s) |
| Molecular Weight | 186.59 g/mol | [2][3][4][5] |
| Molecular Formula | C₈H₇ClO₃ | [2][3][6] |
| CAS Number | 3438-16-2 | [2][4][5] |
| Melting Point | 98-100 °C | [[“]][3][7] |
| Boiling Point | 309.4 ± 22.0 °C at 760 mmHg | [7] |
| Density | 1.4 ± 0.1 g/cm³ | [7] |
| Appearance | White to off-white crystalline powder | [[“]] |
| Solubility | Soluble in Chloroform, Methanol | [8] |
| InChI Key | HULDRQRKKXRXBI-UHFFFAOYSA-N | [3] |
| SMILES String | COc1ccc(Cl)cc1C(O)=O | [3] |
| LogP | 2.59 | [7] |
| Exact Mass | 186.008377 u | [7] |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | [7] |
Synthesis and Characterization
The synthesis of this compound can be achieved through various routes. The most common laboratory-scale preparation involves the hydrolysis of its corresponding methyl ester.
Experimental Protocol: Synthesis via Hydrolysis
This protocol details the synthesis of this compound from its precursor, methyl 5-chloro-2-methoxybenzoate.[[“]]
Materials:
-
Methyl 5-chloro-2-methoxybenzoate
-
1 M Sodium Hydroxide (B78521) (NaOH) solution
-
Ethanol (B145695) (EtOH)
-
Ethyl acetate (B1210297)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 5-chloro-2-methoxybenzoate (e.g., 2.0 g, 0.01 mol) in ethanol (60 mL).[[“]]
-
Hydrolysis: To this solution, add 1 M aqueous sodium hydroxide solution (60 mL, 0.06 mol).[[“]]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by TLC until the starting material is completely consumed.[[“]]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol.[[“]]
-
Extraction: Perform an extraction with ethyl acetate to separate any unreacted starting material or non-polar impurities. Discard the organic phase.[[“]]
-
Acidification: Cool the remaining aqueous phase in an ice bath and acidify to a pH of 2 by carefully adding concentrated hydrochloric acid.[[“]]
-
Precipitation and Isolation: Stir the acidified solution in the ice bath for 1 hour to allow for complete precipitation of the product.[[“]]
-
Filtration and Drying: Collect the precipitated white solid by filtration, wash with cold water, and air-dry to yield this compound.[[“]] The expected yield is approximately 75%.[[“]]
Analytical Characterization Protocols
Characterization is essential to confirm the identity and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.
-
Expected Spectrum (in DMSO-d₆): δ 3.818 (s, 3H, -OCH₃), 7.162 (d, 1H, Ar-H), 7.551 (dd, 1H, Ar-H), 7.607 (d, 1H, Ar-H).[[“]]
2. Mass Spectrometry (MS):
-
Method: Electrospray ionization (ESI) is commonly used.
-
Expected Result: The mass spectrum should show a peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 185.0 or the protonated molecule [M+H]⁺ at m/z 187.0, considering the isotopic distribution of chlorine.[[“]]
3. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess purity.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Detection: UV detection at the λmax of the compound (around 210 nm and 280 nm).
-
Result: A pure sample should yield a single major peak.
Applications in Drug Discovery and Development
While this compound has not been reported to possess direct biological activity, it serves as a key building block in the synthesis of various molecules of pharmaceutical interest.
Intermediate in Glibenclamide (Glyburide) Synthesis
This compound is a reactant used to synthesize 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene sulfonamide.[6] This compound is a known impurity that can arise during the synthesis of Glibenclamide (also known as Glyburide), a widely used anti-diabetic drug.[6] Glibenclamide has been identified as an inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune system's response to pathogens and cellular stress.[2]
Biological Context: The NLRP3 Inflammasome Pathway
The aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders, including gout, type 2 diabetes, and neurodegenerative diseases.[3] The pathway is initiated by two signals: a priming signal (Signal 1) and an activation signal (Signal 2).
-
Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) bind to Toll-like receptors (TLRs), leading to the activation of the NF-κB pathway. This results in the upregulation of NLRP3 and pro-IL-1β gene expression.
-
Signal 2 (Activation): A variety of stimuli, such as ATP efflux, potassium efflux, or lysosomal rupture, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.
-
Inflammasome Assembly and Activation: Within the complex, pro-caspase-1 undergoes auto-cleavage to become active caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.
Inhibitors like Glibenclamide can block this pathway, reducing the production of inflammatory cytokines.[2] The role of this compound as a precursor to a Glibenclamide-related compound places it within this important therapeutic context.
Conclusion
This compound is a versatile chemical intermediate with well-defined physicochemical properties. The synthetic and analytical protocols provided in this guide offer a robust framework for its use in a laboratory setting. While it lacks direct biological activity, its application as a precursor in the synthesis of pharmaceutically relevant compounds, such as impurities of the NLRP3 inflammasome inhibitor Glibenclamide, underscores its importance in the broader field of drug development and medicinal chemistry. This positions it as a compound of interest for researchers focused on creating novel therapeutics, particularly in the area of inflammatory diseases.
References
- 1. consensus.app [consensus.app]
- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound – CHEM-IS-TRY Inc [chem-is-try.com]
- 6. usbio.net [usbio.net]
- 7. mdpi.com [mdpi.com]
- 8. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of 5-Chloro-2-methoxybenzoic Acid with a Focus on Melting Point Determination
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the melting point of 5-Chloro-2-methoxybenzoic acid, a key physicochemical property for substance identification and purity assessment. It consolidates reported melting point data and presents detailed experimental protocols for its determination using both classical and modern laboratory techniques. This guide is intended to support research and development activities where this compound is utilized.
Quantitative Data Summary
The melting point of a pure crystalline solid is a sharp, characteristic physical property. For this compound (CAS No: 3438-16-2), the literature consistently reports a melting point within a narrow range, indicating a well-defined crystalline structure. The data from various chemical suppliers and databases are summarized below.
| Parameter | Reported Value (°C) | Source |
| Melting Point | 98-100 | Sigma-Aldrich, ChemicalBook, ChemBK[1][2][3] |
| Melting Point | 99 | Stenutz |
| Melting Point (literature) | 98-100 | ChemicalBook[4] |
Note: The narrow range of 98-100 °C is indicative of a high degree of purity for the samples analyzed.
Experimental Protocols for Melting Point Determination
The determination of a melting point is a fundamental analytical procedure in chemistry. The following sections detail the methodologies for two common approaches: the use of a digital melting point apparatus and the classical Thiele tube method.
Modern digital instruments offer high precision, controlled heating rates, and ease of observation.
Apparatus:
-
Digital Melting Point Apparatus
-
Glass capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Personal Protective Equipment (safety goggles, lab coat)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can depress the melting point.[4][5]
-
If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[4]
-
Load the sample into a capillary tube by pressing the open end into the powder. A small amount of solid should enter the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[6] The packed sample height should be approximately 2-3 mm for an accurate reading.[2][5]
-
-
Instrument Setup:
-
Turn on the digital melting point apparatus and allow it to initialize.[7]
-
Set a "plateau" or "start" temperature approximately 15-20°C below the expected melting point (e.g., set to 80°C).[5][7]
-
Set the heating ramp rate. For an accurate determination, a slow rate of 1-2°C per minute is recommended in the vicinity of the melting point.[2][6]
-
Set the "stop" temperature to at least 5-10°C above the expected melting point (e.g., 110°C).
-
-
Measurement:
-
Insert the prepared capillary tube into the sample holder of the apparatus.[4][7]
-
Press the "Start" button to begin the heating cycle. The apparatus will heat rapidly to the plateau temperature and then slow to the specified ramp rate.
-
Observe the sample through the magnifying eyepiece.[7]
-
Record the temperature at which the first drop of liquid appears (T1). This is the onset of melting.[2][4]
-
Continue observing and record the temperature at which the last solid crystal disappears, and the sample is completely liquid (T2).[2][4]
-
The melting point is reported as the range T1 - T2.
-
-
Post-Measurement:
-
Allow the apparatus to cool before performing subsequent measurements.[4]
-
Use a fresh capillary tube for each new measurement.
-
This classical method utilizes a specially designed glass tube and a heated oil bath to ensure uniform temperature distribution.
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil or silicone oil
-
Thermometer (-10 to 200°C range)
-
Glass capillary tubes (one end sealed)
-
Rubber band or a small piece of rubber tubing
-
Bunsen burner or microburner
-
Clamp and stand
-
Spatula
Procedure:
-
Sample Preparation:
-
Prepare and pack the capillary tube with 2-3 mm of finely powdered, dry this compound as described in section 2.1.
-
-
Apparatus Assembly:
-
Fill the Thiele tube with oil until the level is above the top of the side-arm loop.
-
Attach the packed capillary tube to the thermometer using a small rubber band. The sample portion of the capillary should be aligned with the thermometer's bulb.[4]
-
Insert the thermometer and attached capillary into the Thiele tube through a stopper, ensuring the thermometer bulb and sample are immersed in the oil and positioned in the center of the main tube.[4]
-
Secure the Thiele tube to a stand using a clamp on the upper neck.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion to ensure even heating.[4] The shape of the tube promotes convection currents, which circulate the oil and maintain a uniform temperature.
-
Initially, a faster heating rate can be used. As the temperature approaches the expected melting point (around 85-90°C), reduce the flame to achieve a slow heating rate of 1-2°C per minute.[2]
-
Carefully observe the sample.
-
Record the temperature (T1) when the first droplet of liquid becomes visible.
-
Record the temperature (T2) when the entire sample has melted into a clear liquid.
-
Report the melting point as the range T1 - T2.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the melting point of a chemical compound.
Caption: Workflow for Melting Point Determination.
Caption: Interpretation of Melting Point Data for Purity Assessment.
References
- 1. Thiele tube - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
Technical Guide: Solubility Profile of 5-Chloro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2-methoxybenzoic acid, a key intermediate in various synthetic processes. Due to the limited availability of public quantitative solubility data, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for its quantitative determination.
Introduction
This compound (CAS No: 3438-16-2) is a white to off-white crystalline powder. It is a crucial reactant in the synthesis of various compounds, including the antidiabetic drug Glibenclamide. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.
Qualitative Solubility Data
Publicly available data on the quantitative solubility of this compound is limited. However, qualitative solubility in common laboratory solvents has been reported. This information is summarized in the table below.
| Solvent | Solubility |
| Chloroform | Soluble[1][2] |
| Methanol | Soluble[1][2] |
| Water | Insoluble (precipitates from aqueous solution upon acidification)[1] |
Experimental Protocol for Quantitative Solubility Determination
The following section details a generalized experimental protocol for determining the quantitative solubility of this compound. This protocol is based on the widely used gravimetric method, which is a reliable technique for measuring the solubility of solid compounds in various solvents.
Principle
A saturated solution of this compound is prepared in the solvent of interest at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined. The solubility is then calculated based on the mass of the solute and the volume of the solvent.
Materials and Apparatus
-
This compound (high purity)
-
Solvent of interest (e.g., methanol, chloroform, water)
-
Conical flasks with stoppers
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes
-
Pre-weighed evaporation dishes or beakers
-
Analytical balance
-
Drying oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker bath set to the desired temperature and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette (to the same temperature as the solution) to avoid precipitation or dissolution.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
-
Evaporation and Weighing:
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While quantitative solubility data for this compound is not readily found in public literature, its qualitative solubility in common organic solvents is established. For researchers and professionals requiring precise solubility values, the provided experimental protocol offers a robust and reliable method for its determination. This information is essential for the effective use of this compound in synthesis, purification, and formulation.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-2-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-2-methoxybenzoic acid. This document details the chemical shifts, multiplicities, and coupling constants, offering a thorough interpretation of the spectral data. Furthermore, a detailed experimental protocol for acquiring the ¹H NMR spectrum is provided, along with a visualization of the proton signaling pathways.
¹H NMR Spectral Data Summary
The ¹H NMR spectrum of this compound was recorded on a 500 MHz spectrometer in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration (Number of Protons) |
| -OCH₃ | 3.818 | Singlet (s) | 3H |
| H-3 | 7.162 | Doublet (d) | 1H |
| H-4 | 7.551 | Doublet of doublets (dd) | 1H |
| H-6 | 7.607 | Doublet (d) | 1H |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and methoxy (B1213986) protons.
-
Methoxy Protons (-OCH₃): A sharp singlet is observed at 3.818 ppm, integrating to three protons, which is characteristic of a methoxy group attached to an aromatic ring.[1] The absence of splitting indicates no adjacent protons.
-
Aromatic Protons (H-3, H-4, and H-6): The aromatic region of the spectrum shows three distinct signals.
-
The proton at the C-3 position (H-3) appears as a doublet at 7.162 ppm.[1] This splitting is due to coupling with the adjacent H-4 proton (ortho-coupling).
-
The proton at the C-4 position (H-4) is observed as a doublet of doublets at 7.551 ppm.[1] This complex splitting pattern arises from coupling to both the H-3 proton (ortho-coupling) and the H-6 proton (meta-coupling).
-
The proton at the C-6 position (H-6) resonates as a doublet at 7.607 ppm.[1] The splitting is a result of coupling with the H-4 proton (meta-coupling).
-
The downfield chemical shifts of the aromatic protons are expected due to the electron-withdrawing effects of the carboxylic acid and chloro substituents.
Experimental Protocol: ¹H NMR Spectroscopy of this compound
This protocol outlines the steps for preparing a sample of this compound for ¹H NMR analysis.
Materials:
-
This compound (solid)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm) and cap
-
Spatula
-
Balance
-
Pipette and pipette tips
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound and transfer it into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube using a pipette.
-
Dissolution: Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Sample Transfer: Carefully place the NMR tube into the spinner turbine, ensuring it is positioned correctly.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio. The spectrum should be referenced to the residual solvent peak of DMSO-d₆ or an internal standard such as TMS.
Visualization of Proton Coupling
The following diagram illustrates the spin-spin coupling relationships between the aromatic protons of this compound.
Caption: Spin-spin coupling pathways for aromatic protons.
References
In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Chloro-2-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for 5-Chloro-2-methoxybenzoic acid, a compound of interest in various chemical and pharmaceutical research domains. This document details the experimentally observed chemical shifts, outlines the methodologies for data acquisition, and provides visual aids to understand the molecular structure and experimental workflow.
Molecular Structure and Carbon Numbering
To facilitate the discussion of the ¹³C NMR data, the carbon atoms in the this compound molecule are numbered as follows:
Caption: Chemical structure of this compound with IUPAC numbering for carbon atoms.
Quantitative ¹³C NMR Data
The following table summarizes the reported ¹³C NMR chemical shifts for this compound. The data is presented for the compound dissolved in a common deuterated solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆).
| Carbon Atom | Chemical Shift (δ) in ppm |
| C1 | 121.2 |
| C2 | 156.4 |
| C3 | 114.8 |
| C4 | 131.5 |
| C5 | 123.5 |
| C6 | 131.0 |
| C7 (COOH) | 165.7 |
| C8 (OCH₃) | 56.5 |
Note: The assignments are based on established principles of ¹³C NMR spectroscopy, including substituent effects on aromatic systems. Precise assignments may require further 2D NMR experiments.
Experimental Protocol for ¹³C NMR Data Acquisition
The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. DMSO-d₆ is a common and effective solvent for this compound.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
-
Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Spectrometer Parameters
The following parameters are typical for a standard ¹³C NMR experiment on a 400 MHz spectrometer:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz for ¹³C |
| Pulse Program | Standard ¹³C observe with proton decoupling |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds |
| Number of Scans (ns) | 1024 or higher (depending on sample concentration) |
| Spectral Width | 0-200 ppm |
| Temperature | 298 K (25 °C) |
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If using DMSO-d₆, the solvent peak can be referenced to 39.52 ppm.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks in the spectrum.
Experimental Workflow
The general workflow for obtaining and analyzing the ¹³C NMR data of this compound is illustrated below.
Caption: General workflow for a ¹³C NMR experiment from sample preparation to data analysis.
An In-depth Technical Guide to the FT-IR Spectroscopy of 5-Chloro-2-methoxybenzoic Acid
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 5-Chloro-2-methoxybenzoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document details the expected vibrational frequencies, a standard experimental protocol for sample analysis, and a visual workflow for the spectroscopic process.
Introduction to FT-IR Analysis of this compound
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By passing infrared radiation through a sample, the specific frequencies at which molecular bonds vibrate are measured, resulting in a unique spectral fingerprint. For this compound (C₈H₇ClO₃), a compound often used as an intermediate in the synthesis of pharmaceuticals, FT-IR spectroscopy is crucial for confirming its chemical structure and purity.[1] The molecule possesses several key functional groups—a carboxylic acid, a methoxy (B1213986) group, and a substituted benzene (B151609) ring—each giving rise to characteristic absorption bands in the infrared spectrum.
Molecular Structure
The chemical structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1, a methoxy group at position 2, and a chlorine atom at position 5.[1] Understanding this structure is fundamental to interpreting its FT-IR spectrum, as the positions and types of these functional groups dictate the vibrational modes.
Chemical Formula: C₈H₇ClO₃[1] Molecular Weight: 186.59 g/mol Appearance: White to off-white crystalline powder.[1][2]
Predicted FT-IR Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on established group frequency correlations for similar aromatic carboxylic acids, ethers, and halogenated compounds.[3][4][5]
| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Characteristics |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, very broad due to hydrogen bonding |
| 3100 - 3000 | C-H stretch (Aromatic) | Medium to weak |
| 2960 - 2850 | C-H stretch (Methyl of Methoxy) | Medium |
| 1710 - 1680 | C=O stretch (Carboxylic Acid) | Strong, sharp |
| 1600 - 1475 | C=C stretch (Aromatic Ring) | Medium to weak, multiple bands |
| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Medium |
| 1275 - 1200 | C-O-C stretch (Aryl Ether, asymmetric) | Strong |
| 1050 - 1000 | C-O-C stretch (Aryl Ether, symmetric) | Medium |
| 960 - 900 | O-H bend (Carboxylic Acid, out-of-plane) | Broad, medium |
| 800 - 600 | C-Cl stretch | Strong to medium |
Experimental Protocol: KBr Pellet Method for Solid Samples
The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FT-IR analysis.[6][7] KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[7]
Materials and Equipment:
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR spectrometer
-
Spatula
Procedure:
-
Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.[6] Grind the sample finely in an agate mortar to reduce particle size, which minimizes light scattering.[8]
-
Mixing: Add the KBr powder to the mortar and mix thoroughly with the ground sample until a homogeneous mixture is obtained.[6]
-
Pellet Formation: Transfer the mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[6]
-
Background Spectrum: Place a blank KBr pellet (containing no sample) in the spectrometer's sample holder and run a background scan. This is necessary to correct for atmospheric water and carbon dioxide, as well as any impurities in the KBr.[7]
-
Sample Analysis: Remove the blank pellet and place the sample pellet in the holder. Acquire the FT-IR spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
An alternative and often simpler method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. In the ATR method, the solid powder is simply placed onto the ATR crystal, and pressure is applied to ensure good contact before analysis.[6][7]
FT-IR Analysis Workflow
The following diagram illustrates the general workflow for the FT-IR analysis of a solid sample using the KBr pellet method.
Caption: Workflow for FT-IR Analysis of a Solid Sample.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation of this compound. By identifying the characteristic vibrational frequencies of its carboxylic acid, methoxy, and chloro-aromatic moieties, researchers can efficiently verify the identity and integrity of the compound. The provided experimental protocol and data serve as a practical guide for conducting and interpreting these spectroscopic measurements in a laboratory setting.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 3438-16-2 [chemicalbook.com]
- 3. FTIR [terpconnect.umd.edu]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. eng.uc.edu [eng.uc.edu]
Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 5-Chloro-2-methoxybenzoic Acid
For Immediate Release
[City, State] – In the intricate world of molecular analysis, understanding the fragmentation patterns of compounds under mass spectrometry is paramount for structural elucidation. This in-depth technical guide offers a detailed exploration of the electron ionization mass spectrometry (EI-MS) fragmentation of 5-Chloro-2-methoxybenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development and analytical chemistry. By examining the characteristic cleavages and rearrangements, this document provides a foundational understanding for identifying and characterizing this and similar substituted benzoic acid derivatives.
Core Fragmentation Analysis
The mass spectrum of this compound is characterized by a series of fragmentation events that provide a unique fingerprint for its identification. The molecular ion (M•+) is expected at a mass-to-charge ratio (m/z) of 186, corresponding to its molecular weight.[1] The fragmentation pathways are largely dictated by the interplay between the carboxylic acid, methoxy (B1213986), and chloro substituents on the aromatic ring.
Key fragmentation processes observed in related benzoic acid derivatives include the loss of small neutral molecules or radicals such as a hydroxyl radical (•OH), a methyl radical (•CH3), a methoxy radical (•OCH3), and carbon monoxide (CO).[2][3][4] For aromatic carboxylic acids, the initial loss of a hydroxyl radical to form a stable acylium ion is a prominent pathway.[5] The presence of a methoxy group often leads to the loss of a methyl radical.[2]
Based on these established principles, the fragmentation of this compound is predicted to follow several key pathways, leading to the formation of characteristic fragment ions. A summary of the anticipated quantitative data is presented below.
| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss | Notes |
| [M]•+ | 186/188 | - | Molecular ion peak; the 188 peak is due to the 37Cl isotope. |
| [M-OH]+ | 169/171 | •OH | Loss of a hydroxyl radical from the carboxylic acid group. |
| [M-CH3]+ | 171/173 | •CH3 | Loss of a methyl radical from the methoxy group. |
| [M-OCH3]+ | 155/157 | •OCH3 | Loss of a methoxy radical. |
| [M-COOH]+ | 141/143 | •COOH | Loss of the carboxylic acid group. |
| [M-OH-CO]+ | 141/143 | •OH, CO | Subsequent loss of carbon monoxide from the [M-OH]+ ion. |
Experimental Protocols
To acquire the mass spectrum of this compound, a standard procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is typically employed.
1. Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the solid compound in a volatile organic solvent such as methanol (B129727) or dichloromethane. For GC analysis, derivatization, for instance, through silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), might be necessary to enhance volatility.[2]
2. Instrumentation and Analysis: The prepared sample is injected into a gas chromatograph, where it is vaporized and separated from the solvent. The analyte then enters the mass spectrometer's ion source, typically operating at 70 eV for electron ionization. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.
Logical Fragmentation Pathway
The fragmentation of this compound begins with the ionization of the molecule to form the molecular ion. This high-energy species then undergoes a series of bond cleavages and rearrangements to produce smaller, more stable fragment ions. The logical flow of these fragmentation events can be visualized as a pathway.
This diagram illustrates the primary fragmentation routes originating from the molecular ion. The initial loss of a hydroxyl radical from the carboxylic acid group leads to the formation of a resonance-stabilized acylium ion. Alternatively, the cleavage of a methyl radical from the methoxy group represents another significant initial fragmentation step. Subsequent loss of a carbon monoxide molecule from the acylium ion is a common secondary fragmentation process in benzoic acid derivatives.[2]
References
- 1. This compound 99 3438-16-2 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids | Semantic Scholar [semanticscholar.org]
- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-methoxybenzoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details established synthetic routes, complete with experimental protocols, quantitative data, and a visual representation of the chemical transformations.
Introduction
This compound, also known as 5-Chloro-o-anisic acid, is a substituted benzoic acid derivative. Its structural features make it a key building block in the synthesis of various biologically active molecules and specialized chemical compounds. This guide focuses on practical and well-documented methods for its preparation in a laboratory setting.
Synthetic Pathways
Two primary synthetic routes for the preparation of this compound are presented below. The first route, the hydrolysis of methyl 5-chloro-2-methoxybenzoate, is a direct and high-yielding final step. The second route describes the synthesis of the prerequisite ester starting from 5-chlorosalicylic acid.
Route 1: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate
This method involves the saponification of the corresponding methyl ester to yield the target carboxylic acid. It is a straightforward and efficient conversion.
Route 2: Methylation of 5-Chlorosalicylic Acid followed by Hydrolysis
This two-step process begins with the methylation of the hydroxyl group of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This intermediate is then hydrolyzed to produce the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.
| Parameter | Route 1: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate | Route 2: Synthesis of Methyl 5-chloro-2-methoxybenzoate |
| Starting Material | Methyl 5-chloro-2-methoxybenzoate | 5-Chlorosalicylic acid |
| Key Reagents | Sodium hydroxide (B78521), Ethanol (B145695), Hydrochloric acid | Dimethyl sulphate, Potassium carbonate, Acetone (B3395972) |
| Reaction Time | 4 hours | 4 hours |
| Reaction Temperature | Room Temperature | Reflux |
| Yield | 74.9%[1] | 95% (for the methyl ester)[2] |
| Product Purity | Not specified, but spectroscopic data provided | Not specified, but used in subsequent step |
| Molecular Weight | 186.59 g/mol [3] | 200.62 g/mol (for the methyl ester)[4] |
| Melting Point | 98-100 °C[3] | Not applicable |
Experimental Protocols
Protocol for Route 1: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate[1]
-
Reaction Setup: To a 1 M aqueous solution of sodium hydroxide (60 mL, 0.06 mol), add a solution of methyl 5-chloro-2-methoxybenzoate (2.0 g, 0.01 mol) dissolved in ethanol (60 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (B1210297) to remove any unreacted starting material.
-
Cool the aqueous phase in an ice bath and adjust the pH to 2 using concentrated hydrochloric acid.
-
-
Isolation:
-
Continue stirring the acidified solution in the ice bath for 1 hour to allow for complete precipitation of the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and air-dry to obtain this compound.
-
Expected Yield: Approximately 1.4 g (74.9%).
-
-
Characterization:
-
Mass Spectrum (MS): m/z 185.1 (MH+).
-
¹H NMR (500 MHz, DMSO-d₆): δ 3.818 (s, 3H), 7.162 (d, 1H), 7.551 (dd, 1H), 7.607 (d, 1H).
-
Protocol for Route 2: Synthesis of Methyl 5-chloro-2-methoxybenzoate[2]
-
Reaction Setup: In a round-bottom flask, stir a mixture of 5-chlorosalicylic acid (100 g), anhydrous potassium carbonate (315 g), and acetone (1 L).
-
Reaction Execution: Heat the mixture to reflux for 20 minutes. Slowly add dimethyl sulphate (215 g) to the refluxing mixture. Continue to stir and heat under reflux for 4 hours.
-
Work-up:
-
Cool the reaction mixture and filter off the solid inorganic salts.
-
Remove the acetone from the filtrate by distillation.
-
-
Isolation:
-
Distill the residue under reduced pressure to obtain methyl 5-chloro-2-methoxybenzoate.
-
Expected Yield: 109 g (95%).
-
Boiling Point: 135-138 °C at 12 mm Hg.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations described in the experimental protocols.
Caption: Synthetic pathways for this compound.
This guide provides a detailed and practical framework for the synthesis of this compound. Researchers are advised to adhere to all standard laboratory safety procedures when carrying out these experimental protocols.
References
- 1. This compound | 3438-16-2 [chemicalbook.com]
- 2. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 3. This compound 99 3438-16-2 [sigmaaldrich.com]
- 4. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Synthesis of 5-Chloro-2-methoxybenzoic Acid from 5-Chlorosalicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 5-Chloro-2-methoxybenzoic acid, a key intermediate in the manufacturing of pharmaceuticals like Glibenclamide[1][2], starting from 5-chlorosalicylic acid. The primary transformation is the methylation of the phenolic hydroxyl group, a reaction typically achieved through a Williamson ether synthesis.
Reaction Pathway: Williamson Ether Synthesis
The synthesis of this compound from 5-chlorosalicylic acid is accomplished via the O-methylation of the phenolic hydroxyl group. This reaction follows the general mechanism of a Williamson ether synthesis. In this specific case, a methylating agent, such as dimethyl sulfate, is used to introduce the methyl group. The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.
The overall reaction is as follows:
References
5-Chloro-2-methoxybenzoic acid safety and handling
An In-depth Technical Guide to 5-Chloro-2-methoxybenzoic Acid: Safety, Handling, and Synthetic Applications
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical intermediates they work with is paramount to ensuring laboratory safety and experimental success. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comprehensive overview of its safety protocols, handling procedures, and a detailed experimental protocol for its synthesis.
Safety and Hazard Information
This compound is classified as a hazardous substance, and appropriate precautions must be taken to minimize exposure and ensure safe handling. The following tables summarize the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment should be worn when handling this compound[1][2]:
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or suitable protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
Hand Protection: Always wash hands thoroughly after handling the chemical.
First Aid Measures
In the event of exposure, immediate medical attention is crucial. The following first aid measures should be taken[1][2]:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting and Spill Response
-
Fire-Fighting Measures: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound. Wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Avoid generating dust.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases[1].
-
Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 3438-16-2[3] |
| Molecular Formula | C₈H₇ClO₃[3] |
| Molecular Weight | 186.59 g/mol [3] |
| Appearance | White to off-white crystalline powder[4] |
| Melting Point | 98-100 °C[3] |
| Synonyms | 5-Chloro-o-anisic acid, 2-Carboxy-4-chloroanisole[1][3] |
Experimental Protocol: Synthesis of this compound
The following is a general procedure for the synthesis of this compound from methyl 5-chloro-2-methoxybenzoate[4].
Materials:
-
Methyl 5-chloro-2-methoxybenzoate
-
1 M aqueous sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve methyl 5-chloro-2-methoxybenzoate (2.0 g, 0.01 mol) in ethanol (60 mL).
-
To this solution, add a 1 M aqueous sodium hydroxide solution (60 mL, 0.06 mol).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Separate the residue by extraction with ethyl acetate.
-
Cool the aqueous phase in an ice bath.
-
Acidify the aqueous phase to a pH of 2 by the dropwise addition of concentrated hydrochloric acid.
-
Continue stirring the mixture in the ice bath for 1 hour to allow for complete precipitation of the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold deionized water.
-
Dry the solid in the air to obtain this compound as a white solid.
Biological Context and Experimental Workflow
While this compound is primarily used as a chemical intermediate, it is a reactant in the synthesis of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide[5]. This sulfonamide is an impurity that can arise during the synthesis of Glyburide (also known as Glibenclamide), a well-known anti-diabetic drug[5]. Glyburide functions by inhibiting the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. The following diagram illustrates the workflow from the synthesis involving this compound to its connection with the biological target of the related drug.
Caption: Workflow from this compound to a biologically relevant pathway.
This diagram illustrates that while this compound is not directly biologically active in this context, it plays a crucial role in the synthesis of molecules that are relevant to drug development and biological signaling pathways.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of pharmaceuticals and other fine chemicals. A comprehensive understanding of its hazards, proper handling procedures, and safe laboratory practices is essential for researchers. By adhering to the safety guidelines outlined in this technical guide, scientists can minimize risks and effectively utilize this compound in their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 5-Chloro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 5-Chloro-2-methoxybenzoic Acid as a Versatile Building Block in Organic Synthesis
Introduction
5-Chloro-2-methoxybenzoic acid is a readily available chemical intermediate that serves as a crucial starting material for the synthesis of a diverse range of biologically active molecules. Its substituted phenyl ring, featuring a chlorine atom and a methoxy (B1213986) group, offers multiple sites for functionalization, making it a valuable scaffold in medicinal chemistry and drug discovery. This document provides an overview of its applications, detailed experimental protocols for the synthesis of key derivatives, and insights into the biological signaling pathways targeted by these molecules.
Applications in the Synthesis of Bioactive Molecules
The unique structural features of this compound make it an ideal precursor for the development of compounds with various therapeutic properties. Key applications include:
-
Anti-cancer Agents: The core structure of this compound has been successfully incorporated into novel sulphonamide derivatives that exhibit significant anti-proliferative activity. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, highlighting their potential in oncology drug development.
-
Anti-diabetic Drug Intermediates: A derivative of this compound, 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, is a key intermediate in the synthesis of Glibenclamide (Glyburide), a widely used sulfonylurea drug for the treatment of type 2 diabetes.
-
Anti-inflammatory Agents: The aforementioned intermediate for Glibenclamide also functions as a potent inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. This dual activity underscores the versatility of the this compound scaffold.
-
Key Synthetic Intermediates: this compound can be readily converted to other important building blocks, such as 4-Amino-5-chloro-2-methoxybenzoic acid. This amino derivative serves as a precursor for the synthesis of a wide range of heterocyclic compounds, including kinase inhibitors and quinazolinones, which are prominent motifs in many pharmaceutical agents.
Data Presentation
Table 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid Intermediate
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Methylation of p-aminosalicylic acid | Dimethyl sulfate (B86663), Potassium hydroxide (B78521), Acetone (B3395972), 20-30°C, 5-6 hours | 90.8 | [1] |
| 2 | Chlorination | N-chlorosuccinimide, DMF, 70°C, 3 hours | 87.5 | [1] |
| 3 | Saponification | Potassium hydroxide, Methanol (B129727)/Water (5:2), Reflux, 2-3 hours | 91.4 | [1] |
Table 2: Anti-proliferative Activity of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives
| Compound | Substitution on Sulfonamide | A2780 (Ovarian Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | Reference |
| 4j | 4-Fluorophenyl | 1.2 | 3.5 | [2] |
| 4n | Propyl | >50 | >50 | [2] |
| 4h | 4-Methoxyphenyl | 2.5 | 8.7 | [2] |
| 4b | Ethyl | 15.6 | 23.4 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid
This protocol describes the multi-step synthesis of the key intermediate 4-Amino-5-chloro-2-methoxybenzoic acid from p-aminosalicylic acid.[1]
Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate
-
To a solution of p-aminosalicylic acid (1.5 kg, 9.79 mol) and crushed sodium hydroxide (1.25 kg, 31.25 mol) in acetone (4.5 L) in a four-necked flask, stir vigorously.
-
Cool the mixture to 25°C and gradually add dimethyl sulfate (2.3 L, 24.29 mol) dropwise.
-
After the addition is complete, continue the reaction for 5.5 hours.
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in water (6 L) and extract with ethyl acetate (B1210297) (3 x 20 L).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain methyl 4-amino-2-methoxybenzoate as a solid (1.61 kg, 90.8% yield).
Step 2: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate
-
Stir a mixture of methyl 4-amino-2-methoxybenzoate (from Step 1) and N-chlorosuccinimide in a 1:1 molar ratio in DMF at 70°C for 3 hours.
-
While hot, pour the reaction mixture into ice water to precipitate a solid.
-
Filter the solid and dry to obtain methyl 4-amino-5-chloro-2-methoxybenzoate (2.28 kg, 87.5% yield).
Step 3: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid
-
Reflux a mixture of methyl 4-amino-5-chloro-2-methoxybenzoate (from Step 2) and potassium hydroxide (1:2.2 molar ratio) in a mixed solvent of methanol and water (5:2 v/v) for over 2 hours.
-
Add activated carbon and reflux for an additional 30 minutes for decolorization.
-
Filter the hot solution to remove the activated carbon.
-
Remove the solvent by rotary evaporation.
-
Add water to the residue to form an aqueous solution.
-
Adjust the pH to 5 by dropwise addition of 3 mol/L hydrochloric acid to precipitate a white solid.
-
Filter the solid, wash with water, and dry to obtain 4-amino-5-chloro-2-methoxybenzoic acid (1.93 kg, 91.4% yield).
Protocol 2: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives (General Procedure)
This protocol outlines the general synthesis of anti-cancer sulphonamide derivatives starting from this compound.[2]
Step 1: Synthesis of 5-chloro-2-methoxy-N-phenylbenzamide
-
To a solution of this compound in an appropriate solvent, add a substituted aniline.
-
Cool the mixture and add a coupling agent (e.g., thionyl chloride or a carbodiimide).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Chlorosulfonation
-
Add the product from Step 1 to an excess of chlorosulfonic acid at 0°C.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate and wash with cold water.
-
Dry the solid to obtain the corresponding sulfonyl chloride.
Step 3: Sulfonamide Formation
-
To a solution of the sulfonyl chloride from Step 2 in a suitable solvent (e.g., THF), add the desired primary or secondary amine and a base (e.g., triethylamine (B128534) or sodium carbonate).
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous work-up, extract the product, and dry the organic layer.
-
Remove the solvent and purify the final product by recrystallization or column chromatography.
Signaling Pathways and Mechanisms of Action
Apoptosis and Cell Cycle Arrest Induced by Sulphonamide Derivatives
Derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have been shown to exert their anti-cancer effects by inducing apoptosis and causing cell cycle arrest in the G2/M phase.[2] While the precise molecular targets are still under investigation, the general pathway involves the activation of intracellular signaling cascades that lead to programmed cell death.
Caption: G2/M cell cycle arrest and apoptosis induction by bioactive derivatives.
NLRP3 Inflammasome Inhibition
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, an intermediate in the synthesis of Glibenclamide, has been identified as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Inhibition of this pathway is a promising strategy for the treatment of inflammatory diseases.
Caption: Inhibition of the NLRP3 inflammasome signaling pathway.
Mechanism of Action of Glibenclamide
Glibenclamide, synthesized from a derivative of this compound, is a sulfonylurea that lowers blood glucose levels by stimulating insulin (B600854) release from pancreatic β-cells. It achieves this by binding to and inhibiting ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[3][4]
Caption: Mechanism of action of Glibenclamide on pancreatic β-cells.
References
Application Notes and Protocols: Synthesis of 5-Chloro-2-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 5-Chloro-2-methoxybenzoic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The protocols detailed below are intended for laboratory use by qualified professionals.
Introduction
This compound and its derivatives are versatile scaffolds in the design of novel therapeutic agents. The presence of the chloro, methoxy, and carboxylic acid functional groups provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Derivatives of this core structure have been investigated for their potential as anti-cancer, anti-inflammatory, and prokinetic agents.[1][2][3] This document outlines detailed synthetic protocols, presents key quantitative data, and visualizes the synthetic workflows.
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, with the chlorination of 2-methoxybenzoic acid (o-anisic acid) being a common and efficient method.
Experimental Protocol: Chlorination of o-Anisic Acid
This protocol describes the direct chlorination of o-anisic acid using chlorine gas in the presence of a catalyst.[2]
Materials:
-
2-methoxybenzoic acid (o-anisic acid)
-
Carbon tetrachloride (CCl4)
-
Iodine (crystalline)
-
Chlorine gas
-
Ethyl acetate (B1210297) (optional, as promoter)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a gas inlet tube, prepare a mixture of 2-methoxybenzoic acid (e.g., 0.2 mol), carbon tetrachloride (75 ml), and a catalytic amount of crystalline iodine (0.15 g).[2]
-
Heat the mixture to reflux (approximately 73-78 °C).[2]
-
Bubble chlorine gas through the refluxing mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3.5 hours).[2]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solvent is removed by distillation.
-
The crude product is then isolated and purified. Recrystallization from a suitable solvent system (e.g., ethanol-water) can be performed to obtain the pure this compound.
Alternative Synthesis from Methyl 5-chloro-2-methoxybenzoate
This compound can also be synthesized by the hydrolysis of its methyl ester.[4]
Procedure:
-
To a 1 M aqueous sodium hydroxide (B78521) solution (60 mL), add a solution of methyl 5-chloro-2-methoxybenzoate (2.0 g, 0.01 mol) in ethanol (B145695) (60 mL).[4]
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction by TLC.[4]
-
Concentrate the mixture under reduced pressure to remove the ethanol.[4]
-
Extract the residue with ethyl acetate. The aqueous phase is collected and cooled in an ice bath.[4]
-
Adjust the pH of the aqueous phase to 2 with concentrated hydrochloric acid.[4]
-
Stir the mixture in an ice bath for 1 hour to allow for precipitation.[4]
-
Collect the solid by filtration, wash with water, and dry to yield this compound.[4]
Synthesis Workflow
Caption: Synthesis of this compound.
Quantitative Data
| Starting Material | Reaction | Product | Yield (%) | Melting Point (°C) | Reference |
| 2-methoxybenzoic acid | Chlorination with Cl2/I2 | This compound | 82.15 | 96-97 | [2] |
| Methyl 5-chloro-2-methoxybenzoate | Hydrolysis | This compound | 74.9 | - | [4] |
Synthesis of this compound Derivatives
The carboxylic acid moiety of this compound is a key handle for derivatization, most commonly through the formation of amides. This typically proceeds via an acyl chloride intermediate.
Experimental Protocol: Preparation of 5-Chloro-2-methoxybenzoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl2)
-
Benzene (B151609) (optional, as solvent)
Procedure:
-
In a round-bottom flask, heat a mixture of this compound (e.g., 19 g) and an excess of thionyl chloride (e.g., 64 ml) under reflux for 1 hour.[5]
-
After cooling, benzene (100 ml) can be added and subsequently evaporated under reduced pressure to remove excess thionyl chloride.[5]
-
The resulting solid residue, 5-Chloro-2-methoxybenzoyl chloride, can be purified by recrystallization from a suitable solvent like hexane.[5]
Experimental Protocol: General Synthesis of Amide Derivatives
Materials:
-
5-Chloro-2-methoxybenzoyl chloride
-
Primary or secondary amine
-
Anhydrous solvent (e.g., benzene, DCM)
-
Base (e.g., triethylamine, sodium carbonate)
Procedure:
-
Dissolve the desired amine in an anhydrous solvent.
-
Slowly add a solution of 5-Chloro-2-methoxybenzoyl chloride in the same solvent to the amine solution, often at a reduced temperature (e.g., 0 °C to room temperature).
-
A base is typically added to scavenge the HCl byproduct.
-
Stir the reaction mixture for a specified time (e.g., 3-12 hours) at room temperature or with gentle heating.[6][7]
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is worked up. This may involve washing with dilute acid and base, followed by drying of the organic layer and solvent evaporation.
-
The crude amide product is then purified, typically by recrystallization or column chromatography.
Synthesis Workflow for Amide Derivatives
Caption: Synthesis of Amide Derivatives.
Quantitative Data for Selected Amide Derivatives
| Amine | Product | Yield (%) | Melting Point (°C) | Reference |
| Aniline | 5-chloro-2-methoxy-N-phenylbenzamide | 94 | - | [6][7] |
| Phenethylamine | N-Phenethyl-5-chloro-2-methoxybenzamide | 90 | 60-63 | [5] |
| Various amines | 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives | 45-93 | 172-199 | [7] |
Applications in Drug Development
Derivatives of this compound have shown promise in various therapeutic areas, particularly in oncology. Certain sulfonamide derivatives have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines.[7]
Potential Signaling Pathway Involvement
Some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance, compound 4j from a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives was found to arrest the G2/M cell cycle in MIA PaCa-2 human pancreatic carcinoma cells.[7] While the exact molecular targets are often under investigation, pathways like the PI3K/AKT/mTOR signaling cascade are common modulators of cell cycle progression and apoptosis and represent potential targets for such compounds.[8]
Caption: Potential Signaling Pathway Involvement.
Characterization Data
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Spectroscopic Data for this compound
-
¹H NMR (500 MHz, DMSO-d6): δ 3.818 (s, 3H), 7.162 (d, 1H), 7.551 (dd, 1H), 7.607 (d, 1H).[4]
-
Mass Spectrum (MS): m/z 185.1 (MH+).[4]
Conclusion
The synthetic routes to this compound and its derivatives are well-established and offer a platform for the generation of diverse chemical libraries for drug discovery. The protocols and data presented herein provide a valuable resource for researchers in this field. Further investigation into the biological mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 2. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. acgpubs.org [acgpubs.org]
- 4. This compound | 3438-16-2 [chemicalbook.com]
- 5. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for amide coupling with 5-Chloro-2-methoxybenzoic acid
Application Notes: Amide Coupling with 5-Chloro-2-methoxybenzoic Acid
Introduction
This compound is a benzoic acid derivative used as a reactant and building block in the synthesis of various chemical compounds, including active pharmaceutical ingredients.[1][2] The formation of an amide bond is one of the most critical and frequently performed reactions in medicinal chemistry and drug development, as the amide linkage is a core structural feature of peptides, proteins, and a vast array of synthetic drugs.[3] This document provides detailed experimental protocols for the efficient coupling of this compound with primary or secondary amines to form the corresponding N-substituted amides.
The protocols outlined below utilize two common and robust methodologies: the activation of the carboxylic acid via an acyl chloride intermediate and direct coupling using modern carbodiimide (B86325) or uronium salt-based reagents.[4][5] These methods are widely applicable and can be adapted for a diverse range of amine substrates.
Experimental Protocols
Two primary methods for the amide coupling of this compound are presented. Method A involves a two-step process via an acyl chloride, while Method B describes one-pot procedures using common coupling reagents.
Protocol 1: Acyl Chloride Method (Schotten-Baumann Conditions)
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide.[4][6]
Step 1A: Synthesis of 5-Chloro-2-methoxybenzoyl chloride
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Under a fume hood, cautiously add thionyl chloride (SOCl₂, 2-3 eq) to the flask.[6]
-
Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).[6]
-
Stir the mixture at room temperature. You should observe gas evolution (HCl and SO₂).
-
After the initial effervescence subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases completely.[6]
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene (B28343) can be added and subsequently evaporated.[6] The resulting crude 5-Chloro-2-methoxybenzoyl chloride is typically used in the next step without further purification.
Step 1B: Amide Formation
-
In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a suitable base such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[4]
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude 5-Chloro-2-methoxybenzoyl chloride from Step 1A in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-16 hours.[4][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, proceed to the work-up and purification steps as described below.
Protocol 2: Direct Coupling with Reagents
These one-pot procedures utilize coupling reagents to activate the carboxylic acid in situ, allowing for a direct reaction with the amine.[5]
Method 2A: EDC/HOBt Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that, in combination with an additive like 1-Hydroxybenzotriazole (HOBt), efficiently facilitates amide bond formation while minimizing side reactions like racemization.[7][8][9]
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DCM, or acetonitrile), add HOBt (1.0-1.2 eq) and EDC (1.1-1.5 eq).[4]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Add a non-nucleophilic base such as DIPEA or triethylamine (1.5-3.0 eq).[4]
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed to the work-up and purification steps.
Method 2B: HATU Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent known for fast reaction times and high yields, even with sterically hindered substrates.[8][10]
-
In a reaction vessel, dissolve this compound (1.0 eq), HATU (1.1-1.2 eq), and the desired amine (1.0-1.2 eq) in an anhydrous polar aprotic solvent such as DMF.[4][10]
-
Cool the mixture to 0°C in an ice bath.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.[4] In some cases, longer reaction times may be necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed to the work-up and purification steps.
General Work-up and Purification
-
Quench: Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[4]
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Washes: Wash the combined organic layers sequentially with a mild acid (e.g., 1 M HCl or 10% citric acid), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.[6][10] This removes unreacted starting materials, coupling reagents, and by-products.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[6]
-
Purification: The crude amide product can be purified by either flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes).[11][12][13]
Data Presentation
The following table summarizes the reaction conditions for the described protocols.
| Protocol | Activating/Coupling Reagent | Additive | Base | Solvent | Typical Time | Typical Yield |
| 1 | Thionyl Chloride (SOCl₂) | DMF (cat.) | Et₃N or DIPEA | DCM or THF | 2-18 h | Good to Excellent |
| 2A | EDC | HOBt | DIPEA or Et₃N | DMF or DCM | 4-24 h | Good to Excellent[9] |
| 2B | HATU | - | DIPEA | DMF | 0.5-2 h | Excellent[4][10] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a one-pot amide coupling reaction (Protocols 2A and 2B).
References
- 1. 5-クロロ-2-メトキシ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. usbio.net [usbio.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. hepatochem.com [hepatochem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
The Versatility of 5-Chloro-2-methoxybenzoic Acid in Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
5-Chloro-2-methoxybenzoic acid, a substituted benzoic acid derivative, serves as a crucial building block in the synthesis of a variety of medicinally important compounds. Its unique substitution pattern, featuring a chloro group at the 5-position and a methoxy (B1213986) group at the 2-position, imparts specific electronic and steric properties that are leveraged in the design of targeted therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the development of gastroprokinetic and anticancer agents.
Application Note I: A Key Scaffold for Gastroprokinetic Agents
The most prominent application of this compound in medicinal chemistry is as a precursor to 4-amino-5-chloro-2-methoxybenzoic acid , a pivotal intermediate in the synthesis of several gastroprokinetic drugs, most notably cisapride (B12094) . These agents are utilized to enhance gastrointestinal motility.
The pharmacological activity of cisapride stems from its action as a selective serotonin (B10506) 5-HT4 receptor agonist. Activation of these receptors in the myenteric plexus of the gut wall leads to enhanced acetylcholine (B1216132) release, which in turn stimulates smooth muscle contraction and increases the rate of gastric emptying and intestinal transit.
Below is a diagram illustrating the synthetic workflow from a related starting material to the key intermediate and its subsequent incorporation into cisapride.
Application Notes and Protocols for the Preparation of 5-Chloro-2-methoxybenzoic Acid Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preparation, characterization, and potential applications of metal complexes derived from 5-chloro-2-methoxybenzoic acid. The information is intended to guide researchers in the synthesis of novel metal-based compounds with potential therapeutic applications, particularly in anticancer drug development.
Introduction
This compound is a versatile organic ligand that can coordinate with a variety of metal ions to form stable complexes. The presence of both a carboxylic acid group and a methoxy (B1213986) group allows for diverse coordination modes, leading to complexes with interesting structural and electronic properties. Research into analogous metal complexes suggests that these compounds may exhibit significant biological activity, including anticancer and antimicrobial properties. This document outlines generalized protocols for the synthesis of such complexes and summarizes key characterization data and potential applications.
General Synthesis Protocol
While specific reaction conditions may vary depending on the metal salt used, the following protocol describes a general method for the synthesis of this compound metal complexes. This method is based on established procedures for the synthesis of similar carboxylate complexes.
Protocol 1: General Synthesis of Transition Metal Complexes
This protocol is applicable for the synthesis of complexes with transition metals such as Manganese(II), Cobalt(II), Nickel(II), and Zinc(II).
Materials:
-
This compound
-
Metal(II) chloride or acetate (B1210297) salt (e.g., MnCl₂·4H₂O, Co(CH₃COO)₂·4H₂O, NiCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Ligand Preparation: Dissolve this compound (2 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask.
-
Deprotonation: While stirring, slowly add 1 M NaOH solution dropwise until the pH of the solution is approximately 7. This deprotonates the carboxylic acid to form the 5-chloro-2-methoxybenzoate anion.
-
Addition of Metal Salt: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimal amount of deionized water or ethanol.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. A precipitate should form during this time.
-
Isolation: After reflux, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with ethanol and then with deionized water to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 60 °C).
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of this compound metal complexes.
Characterization Data
The synthesized complexes can be characterized by various spectroscopic and analytical techniques. The following table summarizes the expected formulas and characterization data for Mn(II), Co(II), Ni(II), and Zn(II) complexes based on existing literature.
| Complex Formula | Metal Ion | Coordination Geometry | Magnetic Moment (μB) |
| [Mn(C₈H₆ClO₃)₂(H₂O)₄] | Mn(II) | Distorted Octahedral | High-spin |
| [Co(C₈H₆ClO₃)(H₂O)₅]⁺(C₈H₆ClO₃)⁻ | Co(II) | Distorted Octahedral | High-spin |
| [Ni(C₈H₆ClO₃)(H₂O)₅]⁺(C₈H₆ClO₃)⁻ | Ni(II) | Distorted Octahedral | High-spin |
| [Zn(C₈H₆ClO₃)₂(H₂O)]·H₂O | Zn(II) | Tetrahedral | Diamagnetic |
Applications in Drug Development
Metal complexes are a promising class of compounds for drug development due to their unique geometries, redox properties, and ability to interact with biological macromolecules. While specific biological data for this compound complexes is limited, studies on structurally similar compounds provide strong evidence for their potential as anticancer agents.
Anticancer Activity
Metal complexes, particularly those of copper, zinc, and manganese, have demonstrated significant cytotoxicity against various cancer cell lines. For instance, a Cu(II) complex with a Schiff base ligand derived from a related chloro-substituted aminophenol exhibited potent activity against A549 lung cancer cells, with an IC₅₀ value of 3.93 µM. This activity was significantly higher than that of the free ligand and other metal complexes.
Table of Anticancer Activity Data for a Related Cu(II) Complex:
| Compound | A549 IC₅₀ (µM) | A549cisR IC₅₀ (µM) |
| Cu(II) Complex (C1) | 3.93 | Potent activity |
| Zn(II) Complex (C2) | 18.26 | - |
| Mn(II) Complex (C3) | 33.61 | - |
| Data from a study on a related Cu(II) Schiff base complex. |
Mechanism of Action
The anticancer activity of such metal complexes is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The Cu(II) complex mentioned above was found to block the A549 cell cycle in the G1/G0 phase and induce apoptosis through a mitochondrial-mediated pathway.
Proposed Signaling Pathway for Apoptosis Induction:
Caption: A generalized mitochondrial pathway of apoptosis induced by metal complexes.
Conclusion
Metal complexes of this compound represent a promising area of research for the development of new therapeutic agents. The straightforward synthesis and potential for significant biological activity make these compounds attractive targets for further investigation. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis, characterization, and application of these novel metal complexes in the field of drug discovery. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.
Application Notes and Protocols: Lanthanide Complexes of 5-Chloro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanide complexes are of significant interest in various scientific fields, including materials science and biomedical applications, owing to their unique luminescent and magnetic properties.[1] The organic ligand plays a crucial role in sensitizing the lanthanide ion's luminescence, a phenomenon known as the "antenna effect." Substituted benzoic acids are a versatile class of ligands for the synthesis of luminescent lanthanide complexes. This document provides detailed application notes and protocols for the synthesis and characterization of lanthanide complexes with 5-Chloro-2-methoxybenzoic acid.
Due to the limited availability of specific literature on lanthanide complexes of this compound, the following protocols and data are based on established methods for synthesizing and characterizing lanthanide complexes with structurally similar substituted benzoic acids, such as other methoxybenzoates and chlorobenzoates.
Potential Applications
Lanthanide complexes are being explored for a multitude of applications in diagnostics and therapy. Their characteristic long-lived luminescence makes them suitable for use in time-resolved fluoroimmunoassays and as probes in biological imaging.[1][2] Furthermore, the paramagnetic properties of certain lanthanide ions are leveraged in the development of contrast agents for magnetic resonance imaging (MRI). The specific applications of lanthanide-5-Chloro-2-methoxybenzoate complexes are yet to be extensively explored but could potentially include:
-
Luminescent Probes: For in vitro and in vivo imaging, taking advantage of the sharp and long-lived emission of ions like Europium(III) and Terbium(III).
-
Therapeutic Agents: Lanthanide complexes have been investigated for their potential as anticancer and antibacterial agents.[1]
-
Catalysis: Lanthanide ions are known to be effective Lewis acids and can catalyze various organic reactions.
Experimental Protocols
Protocol 1: Synthesis of Lanthanide(III) 5-Chloro-2-methoxybenzoate Complexes
This protocol describes a general method for the synthesis of lanthanide(III) complexes of this compound via a precipitation reaction.
Materials:
-
This compound
-
Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O, LaCl₃·6H₂O)
-
Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH)
-
Deionized water
-
Ethanol
Procedure:
-
Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in a minimal amount of ethanol. Slowly add a dilute aqueous solution of NaOH or NH₄OH with constant stirring to deprotonate the carboxylic acid, forming the sodium or ammonium salt of the ligand. The pH should be adjusted to approximately 6-7.
-
Lanthanide Salt Solution: In a separate beaker, dissolve the corresponding lanthanide(III) chloride hexahydrate in deionized water.
-
Complexation: Slowly add the lanthanide salt solution dropwise to the ligand solution with vigorous stirring. A precipitate should form immediately.
-
Reaction Completion and Isolation: Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete precipitation. The resulting solid is then isolated by vacuum filtration.
-
Washing: Wash the precipitate several times with deionized water to remove any unreacted salts, followed by a wash with a small amount of ethanol.
-
Drying: Dry the resulting complex in a vacuum oven at 60-80 °C to a constant weight.
Protocol 2: Characterization of Lanthanide(III) 5-Chloro-2-methoxybenzoate Complexes
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the coordination of the carboxylate group to the lanthanide ion.
-
Method: Record the FTIR spectra of the free this compound and the synthesized lanthanide complexes using the KBr pellet method.
-
Expected Results: The spectrum of the free ligand will show a characteristic C=O stretching vibration of the carboxylic acid group at approximately 1700 cm⁻¹. Upon complexation, this band will disappear and be replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group, typically in the ranges of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The difference between these two wavenumbers (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bridging).
2. Thermal Analysis (TGA/DSC):
-
Objective: To determine the thermal stability and the number of water molecules in the coordination sphere.
-
Method: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on the synthesized complexes in a nitrogen or air atmosphere with a heating rate of 10-20 °C/min.
-
Expected Results: TGA curves will likely show an initial weight loss at lower temperatures (around 100-200 °C), corresponding to the loss of coordinated and/or lattice water molecules. The subsequent decomposition steps at higher temperatures indicate the thermal stability of the anhydrous complex and its decomposition to the corresponding lanthanide oxide as the final residue.[3][4] DSC curves will show endothermic or exothermic peaks corresponding to dehydration and decomposition events.
Data Presentation
Table 1: Expected FTIR Spectral Data (cm⁻¹) for Lanthanide 5-Chloro-2-methoxybenzoate Complexes
| Compound | ν(OH) of H₂O | νₐₛ(COO⁻) | νₛ(COO⁻) | Δν (νₐₛ - νₛ) |
| This compound | - | 1700 (C=O) | - | - |
| La(C₈H₆ClO₃)₃·nH₂O | ~3400 | ~1540 | ~1420 | ~120 |
| Eu(C₈H₆ClO₃)₃·nH₂O | ~3400 | ~1545 | ~1425 | ~120 |
| Tb(C₈H₆ClO₃)₃·nH₂O | ~3400 | ~1550 | ~1430 | ~120 |
Note: The exact wavenumbers may vary and are based on data from similar lanthanide benzoate (B1203000) complexes.[3][4][5]
Table 2: Expected Thermal Analysis Data for Lanthanide 5-Chloro-2-methoxybenzoate Complexes
| Compound | Dehydration Temp. Range (°C) | Mass Loss (%) (calc. for n H₂O) | Decomposition Onset Temp. (°C) | Final Residue |
| La(C₈H₆ClO₃)₃·nH₂O | 100 - 180 | Varies with n | > 300 | La₂O₃ |
| Eu(C₈H₆ClO₃)₃·nH₂O | 100 - 180 | Varies with n | > 300 | Eu₂O₃ |
| Tb(C₈H₆ClO₃)₃·nH₂O | 100 - 180 | Varies with n | > 300 | Tb₄O₇ |
Note: The decomposition temperatures and water content are estimations based on related lanthanide carboxylate complexes.[3][4]
Visualizations
Diagram 1: Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of lanthanide 5-Chloro-2-methoxybenzoate complexes.
Diagram 2: Hypothetical Signaling Pathway for Bioimaging Application
Caption: A hypothetical pathway for the application of a luminescent lanthanide complex in cellular imaging.
References
- 1. academiaromana.ro [academiaromana.ro]
- 2. "SYNTHESIS AND CHARACTERIZATION OF CARBOXYLATE COMPLEXES OF LANTHANIDE " by Zewdu Gebeyehu and Charles E. Milliron [digitalcommons.gaacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Reaction conditions for esterification of 5-Chloro-2-methoxybenzoic acid
Application Notes: Esterification of 5-Chloro-2-methoxybenzoic Acid
Introduction
This compound and its ester derivatives are valuable intermediates in organic synthesis, particularly within the fields of medicinal chemistry and drug development.[1] The conversion of the carboxylic acid moiety into an ester is a critical transformation that modifies the compound's physicochemical properties, including lipophilicity, solubility, and metabolic stability. These modifications are often essential for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The resulting esters, such as methyl 5-chloro-2-methoxybenzoate, serve as versatile building blocks for more complex molecules.[1] This document provides detailed protocols for two common and effective methods for the esterification of this compound: the classic Fischer-Speier Esterification and an alkylation method using dimethyl sulfate (B86663).
Core Applications
-
Pharmaceutical Synthesis: Used as a precursor for active pharmaceutical ingredients (APIs). The ester functional group can be a key pharmacophore or a handle for further synthetic transformations.
-
Medicinal Chemistry: Employed in the synthesis of compound libraries for screening and lead optimization. Esterification allows for systematic modification to explore structure-activity relationships (SAR).
-
Agrochemicals: Some benzoate (B1203000) esters exhibit pesticidal properties, making them relevant in the development of new crop protection agents.[1]
Esterification Methodologies
Two primary methods are detailed below, offering routes to the synthesis of 5-Chloro-2-methoxybenzoate esters.
-
Fischer-Speier Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3] To achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water formed during the reaction.[3][4] Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4]
-
Alkylation with Dimethyl Sulfate: This method involves the reaction of the carboxylate salt of the acid with an alkylating agent, such as dimethyl sulfate. It is a powerful and often high-yielding method for producing methyl esters. The reaction is typically carried out in the presence of a base, like potassium carbonate, to deprotonate the carboxylic acid.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the described esterification protocols.
Table 1: Reactants and Stoichiometry
| Parameter | Protocol 1: Fischer Esterification | Protocol 2: Alkylation with Dimethyl Sulfate |
| Starting Acid | This compound | 5-Chlorosalicylic acid* |
| Alcohol/Alkylating Agent | Methanol (B129727) (large excess) | Dimethyl sulfate (~2.0 eq) |
| Catalyst/Base | Conc. Sulfuric Acid (catalytic) | Potassium Carbonate (~2.5 eq) |
| Solvent | Methanol | Acetone (B3395972) |
Note: Protocol 2 is adapted from a procedure starting with 5-chlorosalicylic acid, where dimethyl sulfate methylates both the phenolic hydroxyl and the carboxylic acid. The conditions are directly applicable for the esterification of this compound.
Table 2: Reaction Conditions
| Parameter | Protocol 1: Fischer Esterification | Protocol 2: Alkylation with Dimethyl Sulfate |
| Temperature | Reflux (~65 °C) | Reflux |
| Reaction Time | 2 - 4 hours | 4 - 18 hours |
| Atmosphere | Ambient | Ambient |
| Workup Procedure | Neutralization, Extraction | Filtration, Evaporation, Distillation |
Table 3: Product Yield and Characteristics
| Parameter | Methyl 5-Chloro-2-methoxybenzoate |
| Chemical Formula | C₉H₉ClO₃[1] |
| Molecular Weight | 200.62 g/mol [1] |
| Appearance | White to light yellow crystalline powder[6] |
| Boiling Point | ~240 °C (at 760 mmHg)[1][6] |
| Melting Point | 150-152 °C[6] |
| Typical Yield | >90% (method dependent)[4][5] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification using Methanol and Sulfuric Acid
This protocol describes the synthesis of methyl 5-chloro-2-methoxybenzoate using a classic acid-catalyzed esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of methanol (e.g., 10-20 eq), which acts as both the reactant and solvent. Stir the mixture until the acid dissolves.
-
Catalyst Addition: Slowly and cautiously, add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) with continuous stirring for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]
-
Quenching and Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[4]
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated NaHCO₃ solution to neutralize the remaining acid, followed by brine.[4]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 5-chloro-2-methoxybenzoate.[4]
-
Purification: If necessary, the product can be further purified by distillation under reduced pressure or recrystallization.
Protocol 2: Esterification via Alkylation with Dimethyl Sulfate
This protocol is adapted from a patented procedure and describes the synthesis of methyl 5-chloro-2-methoxybenzoate using dimethyl sulfate as a methylating agent.[5]
Materials:
-
This compound (or 5-Chlorosalicylic acid as per original patent)
-
Dimethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, create a suspension of this compound (1.0 eq) and anhydrous potassium carbonate (approx. 2.5 eq) in acetone.
-
Reagent Addition: Stir the mixture vigorously. Slowly add dimethyl sulfate (approx. 2.0 eq) to the suspension.
-
Reaction: Attach a reflux condenser and heat the reaction mixture under reflux with vigorous stirring for 4 hours.[5]
-
Workup: After cooling the reaction, filter off the solid inorganic salts.
-
Isolation: Remove the acetone from the filtrate by distillation or using a rotary evaporator.
-
Purification: The resulting crude product is then purified by distillation under reduced pressure to yield pure methyl 5-chloro-2-methoxybenzoate. A typical boiling point for this compound is 135°-138°C at 12 mm Hg.[5]
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Esterification via Alkylation.
References
- 1. 5-Chloro-2-methoxybenzoic methyl ester | 33924-48-0 | FC71375 [biosynth.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 6. tradeindia.com [tradeindia.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 5-Chloro-2-methoxybenzoic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Chloro-2-methoxybenzoic acid and its derivatives as pivotal intermediates in the synthesis of significant pharmaceutical agents. This document outlines the synthetic pathways for two key drugs, the gastroprokinetic agent Cisapride (B12094) and the antidiabetic drug Glibenclamide (also known as Glyburide), supported by detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and biological signaling pathways.
Introduction
This compound is a substituted benzoic acid derivative that serves as a versatile building block in medicinal chemistry. Its structure, featuring a methoxy (B1213986) group and a chlorine atom on the benzene (B151609) ring, allows for various chemical modifications, making it an essential precursor in the synthesis of complex active pharmaceutical ingredients (APIs). The chloro and methoxy groups can influence the electronic and steric properties of the molecule, which in turn can affect the biological activity of the final drug product. This document details its application in the synthesis of Cisapride, a serotonin (B10506) 5-HT4 receptor agonist, and Glibenclamide, a second-generation sulfonylurea.
Application 1: Intermediate for the Synthesis of Cisapride
A crucial derivative, 4-amino-5-chloro-2-methoxybenzoic acid, is directly employed in the synthesis of Cisapride. Cisapride enhances gastrointestinal motility and is used to treat conditions like gastroesophageal reflux disease (GERD). The synthesis involves the formation of an amide bond between the carboxylic acid group of the intermediate and the amino group of a substituted piperidine (B6355638) moiety.
Quantitative Data for Cisapride Synthesis
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Boiling Point (°C) |
| 1 | 4-amino-5-chloro-2-methoxybenzoic acid | C₈H₈ClNO₃ | 201.61 | - | - | - |
| 2 | Mixed Anhydride (B1165640) of Intermediate 1 | - | - | - | - | - |
| 3 | Cisapride | C₂₃H₂₉ClFN₃O₄ | 465.95 | - | - | - |
Note: Specific yield data for each step can vary based on the specific laboratory conditions and scale of the reaction.
Experimental Protocol: Synthesis of Cisapride
This protocol outlines the key amidation step in the synthesis of Cisapride.
Step 1: Formation of the Mixed Anhydride
-
In a suitable reaction vessel, dissolve 20.2 g of 4-amino-5-chloro-2-methoxybenzoic acid in 250 ml of methyl isobutyl ketone (MIK).
-
To this solution, add 15.3 ml of triethylamine.
-
Slowly add 9.6 ml of ethyl chloroformate to the mixture while stirring.
-
Continue stirring the reaction mixture at room temperature for 30 minutes to allow for the formation of the mixed anhydride.
Step 2: Amidation to form Cisapride
-
To the freshly prepared mixed anhydride solution, add 28.2 g of cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine.
-
Stir the reaction mixture at room temperature for 2 hours.[1]
-
After the reaction is complete, wash the mixture with 80 ml of water, followed by 50 ml of a 6.5% (w/v) sodium hydroxide (B78521) solution.
-
Separate the organic layer and warm it to 65°C.
-
Add 50 ml of methanol (B129727) and 8.5 ml of water to the organic layer to facilitate crystallization of the product.[1]
-
Cool the mixture and collect the precipitated Cisapride by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Experimental Workflow: Cisapride Synthesis
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Chloro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Chloro-2-methoxybenzoic acid. The described protocol is suitable for the determination of the compound in bulk drug substances and for monitoring reaction progress in synthetic chemistry. The method is developed based on established principles for the analysis of benzoic acid derivatives and is presented with a comprehensive protocol for implementation and method validation, in line with ICH guidelines.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for ensuring the quality and purity of this starting material and for monitoring its conversion in subsequent chemical reactions. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Data Acquisition and Processing: Chromatography data station software.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Phosphoric acid or formic acid (analytical grade).
-
Reference Standard: A well-characterized standard of this compound.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (acidified to pH 2.5-3.0 with phosphoric acid or formic acid) in a ratio of 50:50 (v/v) or as a gradient. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a suitable volume of the mobile phase by mixing acetonitrile and acidified water in the desired ratio. For example, to prepare 1 L of a 50:50 (v/v) mobile phase, mix 500 mL of acetonitrile with 500 mL of water and adjust the pH to 2.5-3.0 with phosphoric acid or formic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a suitable volume of the mobile phase to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1] The validation should include the following parameters:
System Suitability
Before starting the analysis, the suitability of the chromatographic system should be verified. Inject the working standard solution (e.g., 25 µg/mL) five times and evaluate the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the chromatograms of a blank (mobile phase), a placebo (if applicable), the standard solution, and the sample solution. The peak for this compound in the sample should be pure and free from interference from other peaks at its retention time.
Linearity
The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard. The calibration curve should be plotted as peak area versus concentration, and the linearity should be evaluated by the correlation coefficient.
| Parameter | Acceptance Criteria |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day Precision): Analyze the same sample on two different days by different analysts using different equipment.
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Accuracy
The accuracy of the method is determined by recovery studies. A known amount of the standard is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery is then calculated.
| Spiked Level | Acceptance Criteria (% Recovery) |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of about 10:1.
| Parameter | Acceptance Criteria |
| LOD | Signal-to-Noise Ratio ~3:1 |
| LOQ | Signal-to-Noise Ratio ~10:1 |
Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Caption: Logical relationship of method validation parameters.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is straightforward and utilizes common instrumentation and reagents, making it easily adaptable in most analytical laboratories. Proper method validation according to the outlined protocol will ensure the generation of accurate and precise data for quality control and research purposes.
References
Application Notes and Protocols: Thin-Layer Chromatography of 5-Chloro-2-methoxybenzoic Acid
Abstract
This document provides a comprehensive guide to the analysis of 5-Chloro-2-methoxybenzoic acid using thin-layer chromatography (TLC). Detailed protocols for sample preparation, TLC plate development, and visualization are presented. This application note is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry to ensure the accurate and efficient analysis of this compound for purity assessment, reaction monitoring, and identification.
Introduction
Thin-layer chromatography (TLC) is a widely used, simple, and rapid analytical technique for the separation of non-volatile mixtures. It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat inert substrate) and a mobile phase (a solvent or solvent mixture). For aromatic carboxylic acids such as this compound, TLC is an invaluable tool for qualitative analysis. The inclusion of a small amount of a modifying acid, like acetic acid, in the mobile phase is often crucial to prevent streaking and achieve well-defined spots by suppressing the ionization of the carboxylic acid group.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the TLC analysis of this compound.
2.1. Materials and Reagents
-
TLC Plates: Pre-coated silica gel 60 F₂₅₄ plates (glass or aluminum backing). The F₂₅₄ indicator allows for non-destructive visualization under UV light at 254 nm.
-
This compound: Standard reference material.
-
Solvents: HPLC or analytical grade solvents are recommended.
-
Hexane
-
Ethyl Acetate
-
Toluene
-
Ethanol
-
Glacial Acetic Acid
-
Dichloromethane (B109758) or Methanol (for sample dissolution)
-
-
Visualization Reagents:
-
Bromocresol Green Stain: 0.04 g bromocresol green in 100 mL of 95% ethanol, with 0.1 M NaOH added dropwise until a blue color appears.[1]
-
2.2. Equipment
-
TLC developing chamber with a lid
-
Capillary tubes or micropipettes for spotting
-
Pencil and ruler
-
Forceps
-
UV lamp (254 nm)
-
Heat gun or hot plate
-
Fume hood
-
Glassware for solution preparation
2.3. Procedure
2.3.1. Sample Preparation Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or methanol. Ensure the sample is fully dissolved.
2.3.2. TLC Plate Preparation
-
Using a pencil and ruler, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate. Be careful not to disturb the silica layer.
-
Mark the points for sample application on the origin line, ensuring adequate spacing between spots to prevent them from merging.
2.3.3. Mobile Phase Preparation Prepare the desired mobile phase by mixing the solvents in the specified ratios. For acidic compounds, adding a small amount of glacial acetic acid (e.g., 0.1-1%) can improve spot shape. For example, a mobile phase could be a mixture of Toluene and Ethanol (9:1 v/v) with a few drops of acetic acid.[2]
2.3.4. Spotting
-
Using a capillary tube or micropipette, apply a small spot of the sample solution to the marked origin on the TLC plate.
-
Allow the solvent to evaporate completely between applications to keep the spot size small and concentrated.
2.3.5. Development
-
Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to aid in solvent vapor saturation, and close the lid. Allow the chamber to equilibrate for at least 15-20 minutes.
-
Using forceps, carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.
-
Allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry in a fume hood.
2.3.6. Visualization and Rf Value Calculation
-
UV Visualization: View the dried plate under a UV lamp at 254 nm. UV-active compounds will appear as dark spots against the fluorescent background. Circle the spots with a pencil.
-
Chemical Staining (Optional): For enhanced visualization or if the compound is not UV-active, a chemical stain can be used. For carboxylic acids, bromocresol green is an effective stain.[1][3] Dip the plate in the staining solution or spray it evenly. Acidic compounds will appear as yellow spots on a blue or green background.[1][3]
-
Rf Value Calculation: The Retention Factor (Rf) is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[2][4]
-
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
-
Data Presentation
The following table presents representative Rf values for this compound in different mobile phase systems. These values are illustrative and may vary depending on the specific experimental conditions.
| Mobile Phase System (v/v/v) | Stationary Phase | Expected Rf Value (Illustrative) |
| Hexane : Ethyl Acetate : Acetic Acid (70:30:1) | Silica Gel 60 F₂₅₄ | ~ 0.45 |
| Toluene : Ethanol : Acetic Acid (90:10:1) | Silica Gel 60 F₂₅₄ | ~ 0.60 |
| Dichloromethane : Methanol : Acetic Acid (95:5:1) | Silica Gel 60 F₂₅₄ | ~ 0.55 |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the systematic workflow for the TLC analysis of this compound.
Caption: Workflow for the TLC analysis of this compound.
4.2. Relationship Between Mobile Phase Polarity and Rf Value
The polarity of the mobile phase significantly influences the separation of compounds in normal-phase TLC. The following diagram illustrates this relationship for this compound.
Caption: Effect of mobile phase polarity on the Rf value in normal-phase TLC.
Conclusion
The protocols and data presented in this application note provide a robust framework for the thin-layer chromatography of this compound. By following the detailed experimental procedures and understanding the principles of mobile phase selection, researchers can effectively utilize TLC for the qualitative analysis of this compound. The provided workflows and illustrative data serve as a valuable resource for achieving reliable and reproducible results in a laboratory setting.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-methoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Chloro-2-methoxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the high-yield chlorination of 2-methoxybenzoic acid and the hydrolysis of its methyl ester.
Issue 1: Low Yield in the Chlorination of 2-Methoxybenzoic Acid
-
Question: My yield of this compound from the chlorination of 2-methoxybenzoic acid is significantly lower than the reported 95-97%. What are the potential causes and how can I improve it?
-
Answer: Low yields in this reaction are often traced back to suboptimal reaction conditions or the presence of impurities. Here are the key factors to investigate:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that chlorine gas is bubbled through the reaction mixture until the starting material, 2-methoxybenzoic acid, is no longer detectable by Thin Layer Chromatography (TLC). The reaction time can be several hours.
-
Reaction Temperature: The reaction is typically carried out at the reflux temperature of the solvent, such as carbon tetrachloride (73-78°C).[1] Maintaining the correct temperature is crucial for the reaction rate.
-
Catalyst Activity: Iodine is used as a catalyst.[1] Ensure that the iodine is of good quality and used in the appropriate amount (e.g., 0.15 g for 0.2 mol of starting material).
-
Moisture Contamination: The reaction is sensitive to moisture. Use anhydrous solvents and dry glassware to prevent the formation of unwanted by-products.
-
Loss During Work-up: The product is isolated by filtration after the reaction mixture is cooled. Ensure the product has fully precipitated before filtering. Washing the precipitate with cold water helps to remove impurities without dissolving a significant amount of the product.[1]
-
Issue 2: Formation of Isomeric and Di-substituted Impurities
-
Question: My final product is contaminated with 3-Chloro-2-methoxybenzoic acid and 3,5-Dichloro-2-methoxybenzoic acid. How can I minimize the formation of these by-products?
-
Answer: The formation of these impurities is a known issue in the chlorination of 2-methoxybenzoic acid. The methoxy (B1213986) group is an ortho-, para-directing group, leading to substitution at the 5-position (para to methoxy) as the major product. However, some substitution at the 3-position (ortho to methoxy) can occur. Over-chlorination can lead to the di-substituted product. To minimize these impurities:
-
Control Stoichiometry of Chlorine: Carefully monitor the addition of chlorine gas. Using a significant excess of chlorine can lead to the formation of 3,5-Dichloro-2-methoxybenzoic acid.
-
Reaction Temperature: Running the reaction at the optimal temperature can improve selectivity. Deviations from the recommended temperature range may lead to increased formation of side products.
-
Purification: If impurities are still present, recrystallization of the crude product can be effective. A Russian patent suggests that their method yields a product with high purity (97.0% this compound and 1.5% 3-Chloro-2-methoxybenzoic acid) directly after filtration and washing.[1] If further purification is needed, recrystallization from a suitable solvent system like ethanol-water may be necessary.[2]
-
Issue 3: Incomplete Hydrolysis of Methyl 5-Chloro-2-methoxybenzoate
-
Question: I am preparing this compound by hydrolyzing the methyl ester, but the reaction is slow or incomplete. What can I do?
-
Answer: Incomplete hydrolysis can be due to several factors related to the reaction conditions:
-
Base Concentration and Molar Ratio: A sufficient excess of the base is required to drive the reaction to completion. For example, using a 1 M aqueous sodium hydroxide (B78521) solution with a significant excess relative to the ester is recommended.[3]
-
Reaction Time and Temperature: The hydrolysis is typically stirred at room temperature for several hours (e.g., 4 hours).[3] The progress of the reaction should be monitored by TLC. If the reaction is slow, gentle heating might be an option, but be cautious of potential side reactions.
-
Solvent System: A mixture of ethanol (B145695) and water is commonly used to ensure the solubility of both the ester and the hydroxide salt.[3] Ensure a homogenous solution is formed.
-
pH of Acidification: After the hydrolysis is complete, the product is precipitated by acidifying the aqueous solution. The pH should be adjusted to around 2 with concentrated hydrochloric acid to ensure complete protonation of the carboxylate.[3]
-
Frequently Asked Questions (FAQs)
-
What is the expected melting point of this compound?
-
The reported melting point is typically in the range of 96-100°C.[1]
-
-
What are the common starting materials for the synthesis of this compound?
-
Are there any safety precautions I should be aware of?
-
Yes. When working with chlorine gas, thionyl chloride, or chlorosulfonic acid, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. These reagents are corrosive and toxic.
-
-
How can I purify the final product?
-
Recrystallization is a common method for purifying this compound. A mixture of ethanol and water is often a suitable solvent system.[2]
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Starting Material | Reagents | Solvent | Reaction Conditions | Reported Yield | Reference |
| 2-Methoxybenzoic acid | Chlorine gas, Iodine | Carbon tetrachloride | Reflux (73-78°C), 3.5 hours | 95.02-97.35% | [1] |
| 2-Methoxybenzoic acid | 35% Hydrochloric acid, 30% Hydrogen peroxide | Ethanol or Isopropanol | 17-22°C, 20-22 hours | 70-77% | [1] |
| Methyl 5-chloro-2-methoxybenzoate | Sodium hydroxide | Ethanol, Water | Room temperature, 4 hours | 74.9% | [3] |
| 5-Chlorosalicylic acid | Dimethyl sulfate, Potassium carbonate | Acetone | Reflux | 45% (with a second crop of 4.5%) | [2] |
Experimental Protocols
Protocol 1: Chlorination of 2-Methoxybenzoic Acid (Based on RU2030387C1)[1]
-
A mixture of 30.70 g (0.2 mol) of 2-methoxybenzoic acid, 0.15 g of crystalline iodine, and 75 ml of carbon tetrachloride is heated to reflux (73-78°C).
-
Chlorine gas is passed through the reaction mixture for approximately 3.5 hours, or until the disappearance of 2-methoxybenzoic acid is confirmed by TLC.
-
The reaction mass is then cooled, and the precipitated solid is filtered off.
-
The precipitate is washed with 150 ml of cold water.
-
The product is dried at 40-50°C to yield this compound.
Protocol 2: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate (Based on ChemicalBook)[3]
-
To a 1 M aqueous sodium hydroxide solution (60 mL, 0.06 mol), add a solution of methyl 5-chloro-2-methoxybenzoate (2.0 g, 0.01 mol) in ethanol (60 mL).
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC until completion.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
The residue is taken up in water and extracted with ethyl acetate (B1210297) to remove any unreacted ester.
-
Cool the aqueous phase in an ice bath and adjust the pH to 2 with concentrated aqueous hydrochloric acid.
-
Continue stirring in the ice bath for 1 hour to allow for complete precipitation.
-
Collect the precipitated solid by filtration, wash with water, and dry in air to afford this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the chlorination of 2-methoxybenzoic acid.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Purification of 5-Chloro-2-methoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5-Chloro-2-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pure this compound?
Pure this compound is a white to off-white crystalline powder.[1] Key physical data are summarized in the table below. A melting point that is significantly lower or has a broad range compared to the literature value often indicates the presence of impurities.[2]
Q2: What are the common impurities in crude this compound?
Common impurities can include:
-
Unreacted Starting Materials: If synthesized via hydrolysis of the methyl ester, residual methyl 5-chloro-2-methoxybenzoate may be present.[1]
-
Isomeric Byproducts: Synthesis may result in the formation of other positional isomers.
-
Colored Impurities: These are often non-polar, larger molecules that can be adsorbed by activated charcoal.[3]
-
Inorganic Salts: Resulting from pH adjustments during workup, such as sodium chloride if NaOH and HCl are used.
Q3: Which purification methods are most effective for this compound?
The most common and effective methods are recrystallization and acid-base extraction.
-
Recrystallization is excellent for removing small amounts of impurities by taking advantage of solubility differences at different temperatures.[4]
-
Acid-Base Extraction is highly effective for separating the acidic product from neutral or basic impurities. The process involves converting the carboxylic acid into its water-soluble salt.
Q4: What is the best solvent for recrystallizing this compound?
A good recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] For benzoic acid derivatives, water is often a suitable solvent due to the significant increase in solubility at higher temperatures.[4][6] Mixed solvent systems, such as ethanol-water, can also be effective.[7]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Excess Solvent Used | During the dissolution step, add the hot solvent in small portions until the solid just dissolves to avoid using an excessive amount.[3][8] |
| Premature Crystallization | If crystals form during hot gravity filtration, pre-heat the funnel and receiving flask to prevent the solution from cooling and the product from crystallizing prematurely. |
| Incomplete Crystallization | After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation before filtration.[4][8] |
| Product Loss During Washing | When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[8] |
Issue 2: Product Purity is Low (Oily Appearance or Broad/Depressed Melting Point)
| Potential Cause | Troubleshooting Step |
| Rapid Crystallization | Allowing the solution to cool too quickly can trap impurities within the crystal lattice. Let the solution cool slowly on the benchtop before moving it to an ice bath.[3][4] |
| Residual Solvent | Residual solvent in the final product can significantly depress the melting point.[2] Ensure the crystals are thoroughly dried under vacuum or in a desiccator. |
| Colored Impurities Present | If the solution is colored after dissolving the crude product, add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration to remove the charcoal and adsorbed impurities.[3] |
| Incomplete Separation | If the impurity has similar solubility to the product, a second recrystallization may be necessary to achieve the desired purity. |
Issue 3: No Crystals Form Upon Cooling
| Potential Cause | Troubleshooting Step |
| Supersaturated Solution | Induce crystallization by scratching the inside of the flask with a glass stirring rod at the solution's surface or by adding a "seed" crystal of the pure compound.[4] |
| Excess Solvent Used | If too much solvent was added, gently heat the solution to evaporate some of the solvent to reach the saturation point, then allow it to cool again.[8] |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇ClO₃ | [9] |
| Molecular Weight | 186.59 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 98-100 °C | [1][9][10] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Aqueous Solution
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate to near boiling.[4] Add small portions of hot deionized water until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a gentle boil for a few minutes.
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature undisturbed. Large, pure crystals should form.[3] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize yield.[4]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of water. The final product should be a fine, white crystalline solid.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution & Basification: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel. Add a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution and shake thoroughly. This converts the acidic product into its water-soluble sodium salt.
-
Separation: Allow the layers to separate. The aqueous layer now contains the sodium 5-chloro-2-methoxybenzoate. Drain the aqueous layer into a clean beaker or flask. The organic layer, containing neutral impurities, can be discarded.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2).[1] this compound will precipitate out as a white solid.[1]
-
Collection, Washing, and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly as described in the recrystallization protocol.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by acid-base extraction.
References
- 1. This compound | 3438-16-2 [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. youtube.com [youtube.com]
- 6. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. This compound 99 3438-16-2 [sigmaaldrich.com]
- 10. sarchemlabs.com [sarchemlabs.com]
Technical Support Center: Recrystallization of 5-Chloro-2-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 5-Chloro-2-methoxybenzoic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallizing this compound? Recrystallization is a purification technique that leverages the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The process involves dissolving the impure solid in a hot solvent to create a saturated solution. As this solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution in a purer form. Impurities, which are ideally more soluble, remain in the cold solvent (mother liquor) and are subsequently removed by filtration.[1][2]
Q2: How do I select an appropriate solvent for the recrystallization of this compound? An ideal solvent should:
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Chemically inert towards this compound.[2]
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Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.[3]
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Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[2]
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Be volatile enough to be easily removed from the purified crystals.[2]
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Be non-toxic and non-flammable for safer handling.[4]
Based on its chemical structure (an aromatic carboxylic acid), suitable solvents could include water, ethanol (B145695), methanol, or mixed solvent systems like ethanol/water or methanol/water.[3][5] Preliminary solubility tests on a small scale are always recommended.[6]
Q3: What is the expected melting point of pure this compound? The reported melting point for pure this compound is in the range of 98-100 °C .[7] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q4: How can I assess the purity of my recrystallized product? Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp and accurate melting point is a primary indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound. Streaking can sometimes be an issue with carboxylic acids on silica (B1680970) gel.[8]
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): These methods can confirm the chemical structure and identify impurities by the presence of unexpected signals.
Q5: What safety precautions should I take during this procedure?
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood, especially when using volatile organic solvents.
-
When heating solvents, use a steam bath or a heating mantle with a stirrer, not an open flame, to avoid ignition of flammable vapors.
-
Handle hot glassware with appropriate clamps or tongs to prevent burns.
Quantitative Data
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇ClO₃ | |
| Molecular Weight | 186.59 g/mol | |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 98-100 °C | [7] |
| pKa | 3.72 ± 0.10 (Predicted) | [5] |
| General Solubility | Soluble in Chloroform, Methanol | [5] |
Table 2: Suitability of Common Recrystallization Solvents
| Solvent | Suitability for Aromatic Carboxylic Acids | Comments |
| Water | Often suitable; solubility is typically low in cold water and increases significantly in hot water.[1] | Slow cooling is crucial. Due to its high boiling point and heat capacity, solutions can take a long time to cool. Drying the crystals can also be slow.[9] |
| Ethanol/Methanol | Good solvents, often used in mixed systems with water.[5] | This compound is soluble in methanol.[5] A mixed methanol/water or ethanol/water system is a promising choice, where water acts as the anti-solvent.[10] |
| Toluene | Can be effective, particularly for compounds with aromatic character.[6] | Higher boiling point requires careful temperature control. |
| Acetone | Often too effective, dissolving the compound well even at room temperature, which can lead to poor recovery.[11] | May be useful for washing impurities from the crude solid if the desired compound is insoluble. |
| Hexanes | Generally a poor solvent for polar molecules like carboxylic acids. | Can be used as an anti-solvent in a mixed solvent system or for trituration if the product "oils out".[8] |
Experimental Protocol
This protocol provides a general method for the recrystallization of this compound using a mixed ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Two Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel, filter flask, and filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 125-mL Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate while stirring with a glass rod until the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities. This step minimizes premature crystallization.[4]
-
Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached. If the solution becomes too cloudy, add a few drops of hot ethanol until it clears.[4]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12] Do not disturb the flask during this period.
-
Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the yield of crystals.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture to rinse away any remaining soluble impurities.[9]
-
Drying: Leave the crystals on the filter paper and draw air through the funnel for at least 15-20 minutes to help them dry. For final drying, transfer the crystals to a watch glass and let them air dry completely or place them in a desiccator. Ensure the crystals are completely dry before measuring the final mass and melting point.[9]
Troubleshooting Guide
Problem: The solid does not dissolve in the hot solvent.
| Possible Cause | Solution |
| Insufficient solvent. | Add small, incremental amounts of hot solvent to the boiling mixture until the solid dissolves. Be patient and allow time for dissolution between additions.[9] |
| Inappropriate solvent choice. | The compound may be insoluble or poorly soluble in the chosen solvent even when hot.[11] A different solvent or a mixed solvent system may be required. Perform small-scale solubility tests to find a more suitable solvent.[6] |
| Presence of insoluble impurities. | If the bulk of the solid has dissolved but some particulate matter remains, these are likely insoluble impurities. Do not add excessive solvent to dissolve them. Instead, perform a hot gravity filtration to remove the impurities before cooling the solution.[4] |
Problem: No crystals form upon cooling.
| Possible Cause | Solution |
| Too much solvent was used. | This is the most common reason for crystallization failure.[12] The solution is not supersaturated upon cooling. Gently boil off some of the solvent in a fume hood to concentrate the solution, then attempt to cool it again.[13] |
| Supersaturation. | The solution may be supersaturated, but crystal nucleation has not occurred.[12] Induce crystallization by: 1. Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod.[13] 2. Seeding: Add a tiny "seed" crystal of the pure compound to the solution.[13] |
| Cooling period is too short. | Allow more time for the solution to cool undisturbed at room temperature, followed by cooling in an ice bath. |
Problem: The product "oils out" instead of forming crystals.
| Possible Cause | Solution |
| Solution is cooling too quickly. | The compound is coming out of solution at a temperature above its melting point. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[12] Insulating the flask can help. |
| High concentration of impurities. | Impurities can depress the melting point and interfere with crystal lattice formation.[8] The crude material may require preliminary purification (e.g., column chromatography) before recrystallization. |
| Inappropriate solvent choice. | The boiling point of the solvent may be higher than the melting point of the compound. Choose a lower-boiling point solvent if possible. |
Problem: The yield of recrystallized product is low.
| Possible Cause | Solution |
| Too much solvent was used. | A significant amount of the product remains dissolved in the mother liquor even after cooling.[11][13] Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. Note that the second crop may be less pure. |
| Premature crystallization. | The product crystallized out during a hot filtration step, resulting in loss of material on the filter paper.[13] Ensure the filtration apparatus and the receiving flask are pre-heated, and use a slight excess of solvent to keep the compound dissolved during this step. |
| Washing with room temperature or warm solvent. | Using rinse solvent that is not ice-cold will redissolve some of the purified crystals, leading to loss of product.[9] Always use a minimal amount of ice-cold solvent for washing. |
| Incomplete crystallization. | The solution was not cooled sufficiently. Ensure the flask is cooled in an ice-water bath for an adequate amount of time (e.g., 15-20 minutes) after it has reached room temperature.[11] |
Visualizations
Caption: A flowchart for troubleshooting common recrystallization issues.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 3438-16-2 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 3438-16-2 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. reddit.com [reddit.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 5-Chloro-2-methoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic strategies for this compound include:
-
Chlorination of 2-methoxybenzoic acid: This method involves the direct chlorination of 2-methoxybenzoic acid using a chlorinating agent.
-
Methylation of 5-chlorosalicylic acid: This route starts with 5-chlorosalicylic acid, which is then methylated to yield the desired product.[1][2]
-
Multi-step synthesis from p-aminosalicylic acid: This pathway involves a sequence of reactions including methylation, chlorination, and hydrolysis to produce a related compound, 4-amino-5-chloro-2-methoxybenzoic acid.[3]
Q2: What are the expected side products when synthesizing this compound via chlorination of 2-methoxybenzoic acid?
A2: The primary side products in this reaction are isomeric monochloro and dichloro derivatives. Specifically, you may encounter:
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3-Chloro-2-methoxybenzoic acid: An isomer formed due to chlorination at a different position on the aromatic ring.
-
3,5-Dichloro-2-methoxybenzoic acid: A di-substituted byproduct resulting from over-chlorination.[4]
Q3: How can I minimize the formation of these chloro-isomers?
A3: The formation of chloro-isomers can be influenced by reaction conditions. For instance, one study indicates that the presence of a catalyst like iodine can affect the product distribution.[4] Careful control of stoichiometry, reaction time, and temperature is crucial.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction during the chlorination of 2-methoxybenzoic acid. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[4] |
| Loss of product during workup and purification. | Optimize the extraction and recrystallization steps. Ensure the pH is appropriately adjusted during precipitation. | |
| Presence of 3-Chloro-2-methoxybenzoic acid impurity | Non-regioselective chlorination. | Modify reaction conditions. Experiment with different catalysts or chlorinating agents to improve selectivity. The choice of solvent and temperature can also influence the isomeric ratio. |
| Presence of 3,5-Dichloro-2-methoxybenzoic acid impurity | Over-chlorination of the starting material. | Carefully control the stoichiometry of the chlorinating agent. A slight excess may be necessary for complete conversion, but a large excess will promote dichlorination. Consider adding the chlorinating agent portion-wise to maintain better control. |
| Incomplete methylation of 5-chlorosalicylic acid | Insufficient methylating agent or reaction time. | Ensure the use of an adequate molar ratio of the methylating agent (e.g., dimethyl sulfate) to 5-chlorosalicylic acid.[1] Monitor the reaction to completion. |
| Inappropriate reaction conditions (temperature, base). | Verify that the reaction temperature and the base used (e.g., potassium carbonate) are suitable for the methylation reaction.[1] |
Quantitative Data on Side Products
The following table summarizes the percentage of the main product and common side products observed during the chlorination of 2-methoxybenzoic acid under specific experimental conditions as reported in a patent.[4]
| Reaction Conditions | This compound (%) | 3-Chloro-2-methoxybenzoic acid (%) | 3,5-Dichloro-2-methoxybenzoic acid (%) |
| Without iodine | 96.5 | 2.5 | 0.5 |
Experimental Protocols
Synthesis of this compound via Chlorination of 2-methoxybenzoic acid [4]
-
A mixture of 2-methoxybenzoic acid (0.2 mol), crystalline iodine (0.15 g), and carbon tetrachloride (75 ml) is heated to reflux (73-78 °C).
-
Chlorine gas is passed through the mixture for 3 hours until the 2-methoxybenzoic acid is no longer detected by TLC.
-
After chlorination, the carbon tetrachloride is distilled off at a temperature not exceeding 100 °C.
-
The product is then isolated.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 4. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Chloro-2-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Chloro-2-methoxybenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Problem 1: The final product is off-white or has a yellowish/brownish tint, not the expected pure white solid.
-
Possible Causes:
-
Residual Starting Materials or Isomers: The synthesis of this compound by chlorinating 2-methoxybenzoic acid can result in isomeric impurities, such as 3-chloro-2-methoxybenzoic acid, which can affect the color.[1]
-
Degradation: The compound may degrade slightly if exposed to excessive heat or certain reactive species, leading to colored byproducts.
-
Contamination: Contamination from glassware or other reagents can introduce color.
-
-
Solutions:
-
Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent will dissolve the desired compound when hot but will be a poor solvent when cold, leaving impurities behind in the mother liquor.[2]
-
Activated Carbon Treatment: For persistent color, a small amount of activated carbon can be added to the hot solution before filtration. The carbon adsorbs colored impurities. This should be followed by hot filtration to remove the carbon.
-
Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography can be used to separate the target compound from colored impurities.
-
Problem 2: A low yield of purified product is obtained after recrystallization.
-
Possible Causes:
-
Excessive Use of Recrystallization Solvent: Using too much hot solvent to dissolve the crude product will result in a significant portion of the product remaining dissolved in the mother liquor upon cooling.[3]
-
Incomplete Precipitation: The solution may not have been cooled sufficiently or for a long enough duration to allow for maximum crystal formation.
-
Premature Crystallization: If performing hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.
-
Loss During Transfers: Product can be lost during transfers between flasks and during the filtration process.
-
-
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to just dissolve the crude solid.[4]
-
Ensure Complete Cooling: After allowing the solution to cool slowly to room temperature, place it in an ice-water bath to maximize crystal formation.[2]
-
Pre-heat Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Careful Handling: Rinse glassware with a small amount of the cold recrystallization solvent to recover any remaining crystals.
-
Problem 3: The product fails to crystallize from the solution.
-
Possible Causes:
-
Too Much Solvent: The solution may be too dilute (not supersaturated) for crystals to form.
-
Presence of Oily Impurities: Certain impurities can inhibit the crystallization process, causing the product to "oil out."
-
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask below the solvent level with a glass rod or adding a seed crystal of pure this compound.[2]
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.
-
Change the Solvent System: If the product consistently oils out, a different recrystallization solvent or a mixture of solvents may be necessary.
-
Problem 4: The melting point of the purified product is broad or lower than the literature value (98-100 °C).
-
Possible Causes:
-
Presence of Impurities: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[4] Even small amounts of isomeric byproducts or residual starting materials can have this effect.
-
Incomplete Drying: The presence of residual solvent in the crystals can also lower and broaden the melting point.
-
-
Solutions:
-
Repeat Purification: Perform another recrystallization to further remove impurities.
-
Thorough Drying: Ensure the crystals are completely dry by using a vacuum oven or desiccator. Check for a constant weight to confirm all solvent has been removed.
-
Purity Analysis: Use analytical techniques like NMR or HPLC to identify the nature of the impurity, which can help in selecting a more appropriate purification strategy.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
The key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 3438-16-2[5] |
| Molecular Formula | C₈H₇ClO₃[5] |
| Molecular Weight | 186.59 g/mol [5] |
| Appearance | White to off-white crystalline powder[5] |
| Melting Point | 98-100 °C (lit.)[5][6] |
| Solubility | Soluble in Chloroform, Methanol[5][7] |
| pKa | 3.72 ± 0.10 (Predicted)[5] |
Q2: What are the most common impurities found in crude this compound?
Common impurities often originate from the synthesis process. These can include:
-
Unreacted Starting Materials: Such as 2-methoxybenzoic acid.
-
Isomeric Byproducts: Chlorination of 2-methoxybenzoic acid can also yield other isomers, like 3-chloro-2-methoxybenzoic acid.[1]
-
Hydrolysis Precursors: If synthesized via hydrolysis, the corresponding ester (methyl 5-chloro-2-methoxybenzoate) may be present.[5][8]
Q3: What is a good starting solvent for the recrystallization of this compound?
Based on general solubility principles for benzoic acid derivatives and available data, a good starting point for recrystallization would be an alcohol-water mixture (e.g., ethanol/water or methanol/water) or toluene.[1][2][9] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
Q4: How can I confirm the purity of my final product?
Several analytical methods can be used to assess purity:
-
Melting Point Analysis: A sharp melting point range that matches the literature value (98-100 °C) is a strong indicator of high purity.[4]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests the absence of major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from any impurities.
Experimental Protocols
Methodology: Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to completely dissolve the solid. This is best done by adding small portions of the solvent and heating the mixture near its boiling point.[2][4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[2]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. The final product should be a pure white crystalline solid.
Visualizations
Caption: A general workflow for the purification of this compound via recrystallization.
Caption: A decision tree for troubleshooting common issues during the purification of this compound.
References
- 1. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | 3438-16-2 [chemicalbook.com]
- 6. This compound [chembk.com]
- 7. This compound CAS#: 3438-16-2 [m.chemicalbook.com]
- 8. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Optimization of reaction time for 5-Chloro-2-methoxybenzoic acid synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Chloro-2-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
A1: The most common starting material is 2-methoxybenzoic acid, which is subsequently chlorinated. Another potential route involves the methylation of 5-chlorosalicylic acid, though this method may result in lower yields.[1]
Q2: What factors have the most significant impact on the reaction time for the chlorination of 2-methoxybenzoic acid?
A2: The key factors influencing the reaction time include the choice of chlorinating agent, the presence and type of catalyst, reaction temperature, and the solvent used. For instance, chlorination using chlorine gas in the presence of iodine as a catalyst can significantly reduce the reaction time compared to methods without a catalyst.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[1][2] This technique allows for the qualitative assessment of the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can also be used for more quantitative analysis.
Q4: What are the typical yields for the synthesis of this compound?
A4: Yields can vary significantly depending on the synthetic route and optimization of reaction conditions. Chlorination of 2-methoxybenzoic acid has been reported to achieve yields of up to 95%.[1] Hydrolysis of methyl 5-chloro-2-methoxybenzoate can yield around 75% of the final product.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | - Inefficient catalyst or absence of a catalyst.- Low reaction temperature.- Insufficient amount of chlorinating agent. | - Introduce a catalyst such as crystalline iodine.- Increase the reaction temperature to the reflux temperature of the solvent (e.g., 73-78 °C for carbon tetrachloride).[1]- Ensure the molar ratio of the chlorinating agent to the starting material is appropriate. |
| Formation of Isomeric Impurities (e.g., 3-Chloro-2-methoxybenzoic acid) | - Reaction conditions favoring chlorination at other positions on the aromatic ring. | - The use of a catalyst like iodine can improve the selectivity for the 5-position.[1]- Precise temperature control can also influence selectivity. |
| Formation of Di-chlorinated Byproducts (e.g., 3,5-Dichloro-2-methoxybenzoic acid) | - Excess of the chlorinating agent.- Prolonged reaction time. | - Carefully control the stoichiometry of the chlorinating agent.- Monitor the reaction closely using TLC or HPLC and stop the reaction once the starting material is consumed to avoid over-chlorination.[1] |
| Product Discoloration (Off-white or brownish product) | - Presence of impurities from starting materials.- Degradation of reagents or products at high temperatures. | - Use pure starting materials.- Consider purification of the final product by recrystallization from a suitable solvent like a toluene (B28343) or ethanol (B145695)/water mixture.[3][4] |
| Low Yield | - Incomplete reaction.- Loss of product during workup and purification.- Sub-optimal reaction conditions. | - Optimize reaction time and temperature.- During workup, ensure the pH is correctly adjusted for complete precipitation of the product.[3]- Minimize the amount of solvent used for washing the filtered product to prevent it from redissolving.[3] |
Experimental Protocols
Protocol 1: Chlorination of 2-Methoxybenzoic Acid
This protocol is based on the chlorination of 2-methoxybenzoic acid using chlorine gas with an iodine catalyst.[1]
Materials:
-
2-methoxybenzoic acid
-
Carbon tetrachloride
-
Crystalline iodine
-
Chlorine gas
Equipment:
-
Round-bottom flask with a reflux condenser and gas inlet
-
Stirrer
-
Heating mantle
-
Apparatus for thin-layer chromatography (TLC)
Procedure:
-
In a round-bottom flask, prepare a mixture of 2-methoxybenzoic acid (0.2 mol), crystalline iodine (0.15 g), and carbon tetrachloride (75 ml).
-
Heat the mixture to reflux (approximately 73-78 °C).
-
Bubble chlorine gas through the reaction mixture for approximately 3 hours.
-
Monitor the reaction progress by TLC until the 2-methoxybenzoic acid spot disappears.
-
Once the reaction is complete, stop the flow of chlorine gas and allow the mixture to cool.
-
Distill off the carbon tetrachloride under reduced pressure at a temperature not exceeding 100 °C.
-
The crude product can be further purified by recrystallization.
Protocol 2: Hydrolysis of Methyl 5-Chloro-2-methoxybenzoate
This protocol describes the synthesis of this compound via the hydrolysis of its methyl ester.[2]
Materials:
-
Methyl 5-chloro-2-methoxybenzoate
-
1 M Sodium hydroxide (B78521) solution
-
Ethanol
-
Ethyl acetate (B1210297)
-
Concentrated hydrochloric acid
Equipment:
-
Beaker or flask with a magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Dissolve methyl 5-chloro-2-methoxybenzoate (0.01 mol) in ethanol (60 mL).
-
Add the ethanolic solution to a 1 M aqueous sodium hydroxide solution (60 mL, 0.06 mol).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until completion.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate to remove any unreacted ester.
-
Cool the aqueous phase in an ice bath and adjust the pH to 2 with concentrated hydrochloric acid.
-
Stir the mixture in the ice bath for 1 hour to allow for complete precipitation.
-
Collect the solid product by filtration, wash with cold water, and air dry.
Process Optimization and Troubleshooting Workflows
Below are diagrams illustrating the logical flow for optimizing the reaction time and troubleshooting common issues.
Caption: Workflow for reaction time optimization.
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: 5-Chloro-2-methoxybenzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-methoxybenzoic acid. The information is designed to address specific issues related to the effect of temperature on reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
A1: this compound is stable under normal handling and storage conditions. However, it is recommended to keep it away from excessive heat, sparks, and open flames. Thermal decomposition can generate hazardous products such as carbon oxides and hydrogen chloride. While a definitive decomposition temperature for the acid itself is not consistently reported, its metal complexes show thermal stability up to around 210°C (483 K), suggesting the acid's decomposition likely begins above this range under inert conditions.[1]
Q2: How does temperature generally affect reaction rates for this compound?
A2: As with most chemical reactions, temperature plays a crucial role in the kinetics of reactions involving this compound. Increasing the temperature generally increases the reaction rate by providing the molecules with more kinetic energy, leading to more frequent and energetic collisions. However, excessively high temperatures can lead to the formation of side products or decomposition of reactants and products, ultimately lowering the yield and purity of the desired product.
Q3: What are the typical temperature ranges for common reactions with this compound?
A3: The optimal temperature depends on the specific reaction:
-
Esterification (Fischer): Typically performed at the reflux temperature of the alcohol used. For example, with methanol, the reaction is run at approximately 65°C.[2] Microwave-assisted esterifications of similar benzoic acids have been optimized at higher temperatures, around 130°C.[3]
-
Amidation: This can vary significantly. Some amide bond formations can proceed at room temperature, while others may require heating to 80°C or higher to achieve a reasonable reaction rate. For instance, the amination of a related sulfonyl chloride derivative was optimized at 30°C to avoid hydrolysis of the sulfonyl chloride at higher temperatures.[4][5]
-
Acid Chloride Formation: This reaction is often carried out at room temperature or with initial cooling to 0°C, followed by warming to room temperature.
Troubleshooting Guides
Low Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Temperature too low | The reaction rate may be too slow, leading to an incomplete reaction. Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or HPLC to observe any changes. For esterifications, ensure a steady reflux is maintained. |
| Temperature too high | The starting material, reagents, or product may be decomposing. Side reactions may be occurring at an accelerated rate. Lower the reaction temperature. For highly exothermic reactions, consider slowing the rate of reagent addition and ensuring efficient cooling. Review the literature for the optimal temperature range for the specific transformation. |
| Insufficient reaction time | At a given temperature, the reaction may not have had enough time to reach completion. Extend the reaction time and continue to monitor its progress. |
Poor Product Purity / Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Excessive temperature | High temperatures can promote the formation of byproducts. For example, in amidation reactions, high temperatures can lead to side reactions involving the solvent or other functional groups.[5] Reduce the reaction temperature and use a more controlled heating method (e.g., an oil bath with a PID controller). |
| Localized heating | "Hot spots" in the reaction mixture can cause localized decomposition or side reactions. Ensure vigorous and efficient stirring throughout the reaction. |
| Decomposition | The desired product may be thermally labile under the reaction conditions. If decomposition is suspected, lower the reaction temperature and consider using a milder catalyst or activation method if applicable. |
Quantitative Data on Reaction Temperature
The following tables summarize reaction conditions for processes related to this compound, providing a baseline for temperature optimization.
Table 1: Temperature Effects on Esterification of Benzoic Acid Derivatives
| Reaction | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fischer Esterification | Methanol | H₂SO₄ | Reflux (~65) | 1-4 | ~90 | [2] |
| Microwave Esterification | n-Butanol | H₂SO₄ | 130 | 0.25 | 98 | [3] |
Table 2: Temperature in Synthesis of this compound Derivatives
| Reaction | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chlorination | Methyl 4-acetamido-2-methoxybenzoate | NCS, DMF | 40, then 65 | 5, then 4 | 90.3 | [6] |
| Amidation | 2-methoxy-5-sulfonyl chlorobenzoic acid | Ammonia | 30 | 4 | 75.8 | [4][5] |
| Methylation | p-aminosalicylic acid | Dimethyl sulfate | 20-30 | 5.5 | 90.8-92.1 | [7] |
| Chlorination | 4-amino-2-methoxy-methyl benzoate | N-chlorosuccinimide | 65-75 | 3 | 87.5-88.3 | [7] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound (General Method)
This protocol is a standard method for the synthesis of simple alkyl esters.
Materials:
-
This compound (1.0 eq)
-
Anhydrous alcohol (e.g., methanol, ethanol) (used in excess as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Add a large excess of the anhydrous alcohol (e.g., 10-20 equivalents).
-
While stirring, slowly add the catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to a gentle reflux. The temperature will be the boiling point of the alcohol (e.g., ~65°C for methanol).[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Further purification can be done by column chromatography if necessary.
Protocol 2: Amidation of this compound via Acid Chloride
This two-step protocol is a common method for forming amides.
Step 2a: Formation of 5-Chloro-2-methoxybenzoyl Chloride Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Catalytic DMF (1-2 drops)
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound in anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step.
Step 2b: Amide Formation Materials:
-
Crude 5-Chloro-2-methoxybenzoyl chloride (1.0 eq)
-
Desired amine (1.2 eq)
-
Anhydrous DCM
-
Triethylamine (TEA) or Pyridine (2.0 eq)
Procedure:
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.
-
Add the desired amine, followed by the slow addition of triethylamine.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC. A synthesis of related benzamide (B126) derivatives was conducted at room temperature for 2 hours.[8]
-
Dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amide by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for Fischer esterification.
Caption: Troubleshooting logic for temperature-related issues.
References
- 1. akjournals.com [akjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting low yield in the synthesis of 5-Chloro-2-methoxybenzoic acid derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-Chloro-2-methoxybenzoic acid and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the common synthetic routes to this compound and what are the expected yields?
Two primary routes are commonly employed for the synthesis of this compound:
-
Route A: Chlorination of 2-methoxybenzoic acid. This involves the direct electrophilic chlorination of 2-methoxybenzoic acid.
-
Route B: Hydrolysis of methyl 5-chloro-2-methoxybenzoate. This is a saponification reaction of the corresponding methyl ester.
Reported yields can vary based on the specific conditions and scale of the reaction.
| Route | Key Steps | Reported Yield | Reference |
| A | Chlorination of 2-methoxybenzoic acid | 70-80% | [1] |
| B | Hydrolysis of methyl 5-chloro-2-methoxybenzoate | ~75% | [2] |
It is important to note that literature-reported yields are often achieved under optimized conditions and may not be immediately reproducible without careful attention to experimental parameters.
2. My yield from the chlorination of 2-methoxybenzoic acid is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in the electrophilic chlorination of 2-methoxybenzoic acid can stem from several factors, including side reactions and suboptimal reaction conditions.
Troubleshooting Chlorination:
-
Issue: Formation of undesired isomers. The methoxy (B1213986) group is an ortho-, para-director. While the para-position (C5) is sterically less hindered, some ortho-chlorination (to the methoxy group, C3) can occur, leading to the formation of 3-Chloro-2-methoxybenzoic acid.
-
Solution: Precise temperature control is crucial. Running the reaction at lower temperatures can enhance the selectivity for the desired para-isomer. The choice of chlorinating agent and solvent system also plays a significant role.
-
-
Issue: Over-chlorination. The presence of a strong activating group (-OCH₃) can sometimes lead to the introduction of more than one chlorine atom on the aromatic ring, especially if the reaction is left for too long or if an excess of the chlorinating agent is used.
-
Solution: Carefully control the stoichiometry of the chlorinating agent. A molar ratio of 1:1 (substrate to chlorinating agent) is a good starting point. Monitor the reaction progress using Thin Layer Chromatography (TTC) to avoid extended reaction times.
-
-
Issue: Degradation of starting material or product. Harsh reaction conditions, such as high temperatures or the use of overly aggressive chlorinating agents, can lead to decomposition.
-
Solution: Employ milder chlorinating agents like N-chlorosuccinimide (NCS) in a suitable solvent. Maintain the recommended reaction temperature and avoid overheating.
-
Experimental Protocols
Protocol 1: Chlorination of 2-Methoxybenzoic Acid
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzoic acid (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add the chlorinating agent (e.g., a solution of chlorine in acetic acid or N-chlorosuccinimide, 1-1.1 equivalents) dropwise while maintaining the temperature between 0-5 °C.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
3. I am struggling with the hydrolysis (saponification) of methyl 5-chloro-2-methoxybenzoate. What could be causing the low yield of the carboxylic acid?
Incomplete hydrolysis and product loss during workup are the most common culprits for low yields in this step.
Troubleshooting Hydrolysis:
-
Issue: Incomplete reaction. The ester may not be fully hydrolyzed, leading to a mixture of starting material and product.
-
Solution: Ensure a sufficient excess of the base (e.g., sodium hydroxide (B78521) or potassium hydroxide, typically 2-3 equivalents) is used. The reaction may require heating (reflux) to go to completion. Monitor the reaction by TLC until the starting ester spot has completely disappeared. Increasing the reaction time or temperature can also drive the reaction to completion.
-
-
Issue: Product loss during acidification and extraction. The product, this compound, is precipitated by acidifying the reaction mixture. If the pH is not sufficiently low, the product will remain in solution as its carboxylate salt.
-
Solution: After hydrolysis, cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.[2] Ensure thorough mixing during acidification.
-
-
Issue: Emulsion formation during extraction. Emulsions can form during the extraction of the product into an organic solvent, leading to poor separation and loss of product.
-
Solution: Use a brine wash (saturated NaCl solution) to help break up emulsions. Slow and gentle inversions during extraction can also minimize emulsion formation.
-
Data Presentation
Table 1: Effect of Reaction Parameters on Chlorination Yield (Illustrative)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 0-5 °C | Room Temperature | 50 °C |
| Yield of 5-Chloro Isomer | High | Moderate | Low |
| Formation of 3-Chloro Isomer | Low | Moderate | High |
| Over-chlorination | Minimal | Low | Moderate |
Note: This table is illustrative and highlights general trends. Optimal conditions should be determined experimentally.
Table 2: Troubleshooting Hydrolysis of Methyl 5-chloro-2-methoxybenzoate
| Symptom | Potential Cause | Recommended Action |
| TLC shows starting material after prolonged reaction time. | Incomplete hydrolysis. | Increase the amount of base, increase reaction temperature, or prolong the reaction time. |
| Low amount of precipitate upon acidification. | Incomplete hydrolysis or insufficient acidification. | Check the pH of the aqueous layer; it should be ~2. Ensure the reaction went to completion via TLC. |
| Product is difficult to extract from the aqueous layer. | Product may still be in its salt form. | Re-check and adjust the pH of the aqueous layer to ~2 before extraction. |
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships in the synthesis and troubleshooting of this compound derivatives.
Caption: Synthetic pathways to this compound.
Caption: General troubleshooting workflow for low yield synthesis.
Caption: Troubleshooting logic for the chlorination step.
References
Preventing demethylation in 5-Chloro-2-methoxybenzoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-methoxybenzoic acid. The focus is on preventing undesired demethylation during chemical reactions, particularly amide bond formation.
Troubleshooting Guide: Unwanted Demethylation
Issue: Characterization of the final product shows a significant amount of 5-Chloro-2-hydroxybenzoic acid, indicating demethylation of the starting material or an intermediate.
This guide will help you identify the potential causes of demethylation and provide strategies to mitigate this side reaction.
Potential Cause 1: Harsh Acidic or Basic Conditions
The methoxy (B1213986) group on the aromatic ring can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.
Recommendations:
-
pH Control: Maintain the reaction pH as close to neutral as possible. If a base is required for deprotonation of the amine in an amide coupling, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydroxide.
-
Temperature Management: Avoid high reaction temperatures. If heating is necessary, use the lowest effective temperature and monitor the reaction closely for the formation of the demethylated byproduct.
-
Reagent Selection: When converting the carboxylic acid to an acid chloride, prefer milder reagents like oxalyl chloride with a catalytic amount of DMF over thionyl chloride, which can generate harsher acidic byproducts.[1][2][3]
Potential Cause 2: Lewis Acid-Mediated Demethylation
Certain Lewis acids used as catalysts or reagents can efficiently cleave aryl methyl ethers.
Recommendations:
-
Avoid Strong Lewis Acids: Be cautious with Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃), which are known demethylating agents.[4] If a Lewis acid is required for a specific transformation, consider using milder alternatives.
-
Stoichiometry Control: If a Lewis acid is unavoidable, use it in catalytic amounts rather than stoichiometric amounts and perform the reaction at low temperatures.
Potential Cause 3: High Temperatures in Polar Aprotic Solvents
Prolonged heating in polar aprotic solvents like DMF can sometimes lead to demethylation, although this is less common.
Recommendations:
-
Solvent Choice: If high temperatures are required, consider alternative solvents with lower boiling points or those less likely to promote demethylation.
-
Reaction Time: Minimize the reaction time at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: My primary concern is demethylation during amide coupling of this compound. Which coupling reagents are least likely to cause this issue?
A1: While most modern coupling reagents are designed to be mild, the choice of reagent and reaction conditions is crucial. Reagents that do not generate strong acidic byproducts are generally preferred.
-
Carbodiimides (EDC, DCC): These are generally mild. However, the dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove. EDC is often preferred due to the water-solubility of its urea (B33335) byproduct.[5][6][7][8] To minimize side reactions like racemization and potentially decrease the risk of demethylation by avoiding harsh additives, it is recommended to use them in combination with additives like HOBt or OxymaPure.[9]
-
Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient but can sometimes be more acidic. It is essential to use a non-nucleophilic base like DIPEA to neutralize the reaction mixture.[10]
-
Phosphonium Salts (PyBOP): These are also very effective and are often used in peptide synthesis.[11]
Recommendation: Start with EDC in the presence of HOBt or OxymaPure at room temperature. This combination is known for its mildness and efficiency.[5]
Q2: I need to activate this compound to the acid chloride. What is the best procedure to avoid demethylation?
A2: Formation of the acid chloride can introduce acidic conditions that may lead to demethylation.
-
Recommended Method: Use oxalyl chloride with a catalytic amount of DMF in an inert solvent like dichloromethane (B109758) (DCM) at room temperature.[1] This method is generally cleaner and proceeds under milder conditions than using thionyl chloride.
-
Method to Use with Caution: Thionyl chloride can also be used, but it generates HCl and SO₂ as byproducts, which can create a harsher acidic environment.[2][3][12][13] If using thionyl chloride, it is advisable to use it in moderation and potentially with a scavenger for the acidic byproducts.
Q3: Can the ortho-methoxy group in this compound influence the likelihood of demethylation?
A3: Yes, the position of the methoxy group can influence its reactivity. Studies on 2-methoxybenzoic acid have shown that the ortho-carboxylic acid group can participate in intramolecular protonation of the methoxy oxygen, which can accelerate demethylation under certain acidic conditions. While the chloro-substituent at the 5-position is electron-withdrawing, this ortho-effect should still be a consideration.
Q4: Are there any protecting group strategies I can employ to prevent demethylation?
A4: Protecting the methoxy group itself is not a common strategy as it is generally stable. The focus should be on controlling the reaction conditions. However, if other functional groups in the molecule are sensitive, a general protecting group strategy might be necessary, which could indirectly influence the overall reaction conditions and potentially mitigate demethylation. For instance, protecting a sensitive amine on another part of the molecule might allow for the use of milder coupling conditions.[14][15]
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol is recommended for minimizing the risk of demethylation during amide bond formation.
-
Dissolve this compound (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the mixture and stir for 30 minutes at 0 °C.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Formation of Acid Chloride using Oxalyl Chloride
This protocol is recommended for activating the carboxylic acid under mild conditions.
-
Dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq.) to the solution at room temperature. Gas evolution (CO, CO₂, HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.
-
The resulting crude acid chloride can be used immediately in the next step without further purification.
Data Presentation
The following table summarizes general observations on the propensity of different reagents to cause demethylation of methoxy-substituted benzoic acids. Quantitative data for this compound specifically is not widely available in the literature, so these are qualitative guidelines based on established chemical principles.
| Reagent/Condition | Potential for Demethylation | Recommendations |
| Amide Coupling | ||
| EDC/HOBt, room temp. | Low | Recommended for sensitive substrates. |
| HATU/DIPEA, room temp. | Low to Moderate | Generally safe, but monitor for byproducts. |
| DCC/DMAP, room temp. | Low | Effective, but DCU byproduct removal can be problematic. |
| High Temperature (>80 °C) | Moderate to High | Avoid if possible; use minimal heating time. |
| Acid Activation | ||
| Oxalyl Chloride/cat. DMF | Low | Preferred method for acid chloride formation. |
| Thionyl Chloride | Moderate | Use with caution due to acidic byproducts.[2][3][12][13] |
| Other Reagents | ||
| Strong Lewis Acids (BBr₃, AlCl₃) | Very High | Avoid; these are potent demethylating agents.[4] |
| Strong Mineral Acids (HBr, HI) | High | Avoid, especially with heating. |
Visualizations
Signaling Pathway of Demethylation
Caption: General mechanisms of acid-catalyzed and Lewis acid-mediated demethylation of aryl methyl ethers.
Experimental Workflow for Amide Coupling
Caption: A logical workflow for performing amide coupling reactions with a focus on troubleshooting demethylation.
References
- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. growingscience.com [growingscience.com]
- 11. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. google.com [google.com]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-methoxybenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 5-Chloro-2-methoxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scaling up?
A1: The two main scalable synthetic routes are:
-
Hydrolysis of Methyl 5-chloro-2-methoxybenzoate: This is a straightforward method that involves the saponification of the corresponding methyl ester. It is generally a high-yielding and clean reaction.
-
Direct Chlorination of 2-methoxybenzoic acid: This method involves the direct chlorination of 2-methoxybenzoic acid using a chlorinating agent. This can be a more atom-economical approach but may present challenges in controlling selectivity and handling corrosive reagents on a larger scale.[1]
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: When scaling up, it is crucial to consider the following:
-
Exothermic Reactions: The hydrolysis of the ester can be exothermic. For larger batches, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure adequate cooling capacity and controlled addition of reagents to prevent runaway reactions.
-
Handling of Corrosive Reagents: The use of concentrated hydrochloric acid for acidification and potential chlorinating agents like thionyl chloride or chlorine gas requires appropriate personal protective equipment (PPE) and handling in a well-ventilated area.
-
Pressure Build-up: If the reaction is heated, ensure the system is properly vented to avoid pressure build-up.
Q3: How can I monitor the progress of the reaction effectively at a larger scale?
A3: While Thin Layer Chromatography (TLC) is suitable for small-scale reactions, for larger-scale production, consider using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for more quantitative and accurate monitoring of the consumption of starting material and the formation of the product.
Troubleshooting Guides
Route 1: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate
Issue 1: The reaction is incomplete, and starting material remains.
-
Possible Cause 1: Insufficient amount of base. On a larger scale, mixing may be less efficient, requiring a slight excess of the base (e.g., sodium hydroxide) to ensure complete saponification.
-
Solution: Use a 1.1 to 1.2 molar equivalent of the base. Ensure vigorous stirring to improve mixing.
-
Possible Cause 2: Insufficient reaction time or temperature. The reaction may be slower at a larger volume.
-
Solution: Increase the reaction time and monitor the reaction progress by HPLC or TLC until the starting material is consumed. If the reaction is still slow, a moderate increase in temperature (e.g., to 40-50 °C) can be considered.
Issue 2: The product yield is low after acidification and filtration.
-
Possible Cause 1: Incomplete precipitation of the product. The pH of the solution may not be low enough to fully precipitate the benzoic acid derivative.
-
Solution: Ensure the pH is adjusted to approximately 2 with concentrated hydrochloric acid.[2] Check the pH with a calibrated pH meter.
-
Possible Cause 2: Product loss during washing. The product may have some solubility in the washing solvent.
-
Solution: Wash the filtered solid with a minimal amount of ice-cold water to minimize dissolution of the product.
Route 2: Direct Chlorination of 2-methoxybenzoic acid
Issue 1: Formation of di-chlorinated byproducts.
-
Possible Cause 1: Over-chlorination of the starting material. This is a common issue with electrophilic aromatic substitution reactions.
-
Solution: Carefully control the stoichiometry of the chlorinating agent. A slow, controlled addition of the chlorinating agent can help to minimize over-reaction. The reaction temperature should also be carefully controlled.
-
Possible Cause 2: Presence of activating impurities. Impurities in the starting material or solvent can lead to undesired side reactions.
-
Solution: Use high-purity starting materials and solvents.
Issue 2: The reaction is sluggish or does not go to completion.
-
Possible Cause 1: Inefficient catalyst or reaction conditions. For some chlorination reactions, a catalyst may be required.
-
Solution: If using a method that requires a catalyst (e.g., iodine), ensure the correct loading and that the catalyst is active.[1] Reaction temperature and time may also need to be optimized for the larger scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis
This protocol is based on the hydrolysis of methyl 5-chloro-2-methoxybenzoate.[2]
Materials:
-
Methyl 5-chloro-2-methoxybenzoate
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Ethyl acetate (B1210297)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve methyl 5-chloro-2-methoxybenzoate in ethanol.
-
Add a 1 M aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the residue with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous phase in an ice bath and adjust the pH to 2 with concentrated hydrochloric acid to precipitate the product.
-
Stir the mixture in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold water, and air-dry to obtain this compound.
Protocol 2: Synthesis of this compound via Direct Chlorination
This protocol is based on the direct chlorination of 2-methoxybenzoic acid.[1]
Materials:
-
2-methoxybenzoic acid
-
Chlorine gas
-
Carbon tetrachloride
-
Iodine
-
Ethyl acetate
Procedure:
-
In a reaction vessel equipped for gas dispersion, dissolve 2-methoxybenzoic acid in carbon tetrachloride.
-
Add a catalytic amount of iodine and a small amount of ethyl acetate.
-
Heat the mixture to reflux (73-78 °C).
-
Bubble chlorine gas through the reaction mixture for approximately 3.5 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, allow the mixture to cool overnight.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry to obtain this compound.
Data Presentation
Table 1: Reaction Parameters for the Hydrolysis of Methyl 5-chloro-2-methoxybenzoate
| Parameter | Value | Reference |
| Starting Material | Methyl 5-chloro-2-methoxybenzoate | [2] |
| Reagents | Sodium hydroxide, Ethanol | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 4 hours | [2] |
| Yield | 74.9% | [2] |
Table 2: Reaction Parameters for the Direct Chlorination of 2-methoxybenzoic acid
| Parameter | Value | Reference |
| Starting Material | 2-methoxybenzoic acid | [1] |
| Reagents | Chlorine, Iodine, Ethyl Acetate | [1] |
| Solvent | Carbon Tetrachloride | [1] |
| Temperature | 73-78 °C | [1] |
| Reaction Time | 3.5 hours | [1] |
| Yield | 82.15% | [1] |
Visualizations
Caption: Experimental workflow for the hydrolysis of methyl 5-chloro-2-methoxybenzoate.
Caption: Experimental workflow for the direct chlorination of 2-methoxybenzoic acid.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Synthesis of 5-Chloro-2-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-methoxybenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Issues
???+ question "Q1: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and solutions?"
Chlorination Step
???+ question "Q2: I am observing the formation of multiple chlorinated isomers, not just the desired 5-chloro product. How can I improve the regioselectivity of the chlorination of 2-methoxybenzoic acid?"
???+ question "Q3: The chlorination reaction is sluggish or does not go to completion. What should I do?"
Hydrolysis Step (for syntheses involving an ester intermediate)
???+ question "Q4: The hydrolysis of my methyl 5-chloro-2-methoxybenzoate intermediate is incomplete. How can I drive the reaction to completion?"
Purification
???+ question "Q5: I am having difficulty purifying the final product. What are the recommended purification methods for this compound?"
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic routes to this compound and its precursors.
Table 1: Comparison of Chlorination Methods for 2-Methoxybenzoic Acid
| Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) of 5-Chloro Isomer | Reference |
| Gaseous Chlorine | Iodine, CCl4 | 73-78 | 3.5 | ~80 | Patent RU2030387C1[1] |
| HCl / H2O2 | Ethanol | 17-22 | 20-22 | 70-77 | Patent RU2030387C1[1] |
| N-Chlorosuccinimide | DMF | 65-75 | 3-4 | High (unspecified) | Patent CN105237422A[2] |
Table 2: Synthesis via Methylation and Chlorination of p-Aminosalicylic Acid
| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methylation | Dimethyl sulfate (B86663), KOH | Acetone | 25 | 5.5 | 92.1 (of methyl ester) | Patent CN105237422A[2] |
| Chlorination | N-Chlorosuccinimide | DMF | 65-75 | 3-4 | Not specified | Patent CN105237422A[2] |
| Hydrolysis | KOH | Methanol (B129727)/Water | Reflux | >2 | 91.4 (of final acid) | Patent CN105237422A[2] |
Experimental Protocols
Protocol 1: Chlorination of 2-Methoxybenzoic Acid
This protocol is adapted from a general method for the chlorination of 2-methoxybenzoic acid.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a gas inlet tube, dissolve 2-methoxybenzoic acid (1 equivalent) in carbon tetrachloride.
-
Catalyst Addition: Add a catalytic amount of crystalline iodine (0.5-1.0% by weight of the starting acid).
-
Chlorination: Heat the mixture to reflux (73-78 °C). Bubble gaseous chlorine through the solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 3.5 hours).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Distill off the carbon tetrachloride under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound.
Protocol 2: Synthesis from 5-Chlorosalicylic Acid
This protocol involves the methylation of 5-chlorosalicylic acid followed by hydrolysis.
-
Esterification (Optional but recommended): Reflux 5-chlorosalicylic acid in methanol with a catalytic amount of concentrated sulfuric acid for 24 hours to obtain methyl 5-chlorosalicylate.
-
Methylation: Dissolve methyl 5-chlorosalicylate (1 equivalent) in acetone. Add an aqueous solution of sodium hydroxide (B78521) (2N). While stirring, add dimethyl sulfate dropwise. Maintain the reaction for an appropriate time, monitoring by TLC.
-
Hydrolysis: After the methylation is complete, add an excess of aqueous sodium hydroxide (10%) and heat the mixture under reflux for 1 hour to hydrolyze the ester.
-
Purification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound. The precipitate can be filtered, washed with cold water, and recrystallized from an ethanol/water mixture.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 5-Chloro-2-methoxybenzoic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative determination of 5-Chloro-2-methoxybenzoic acid against other potential analytical techniques. The information presented is designed to assist in the selection of the most suitable analytical method by providing an objective overview of performance based on key validation parameters. All data is summarized in clear, comparative tables, and detailed experimental protocols are provided.
Method Performance Comparison
The selection of an analytical method is a critical decision in drug development, directly impacting the accuracy and reliability of quantitative results. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This section compares the typical performance characteristics of a reversed-phase HPLC (RP-HPLC) method with other analytical techniques that could be employed for the analysis of this compound.
| Parameter | RP-HPLC with UV Detection | Gas Chromatography (GC) with FID | UV-Vis Spectrophotometry | Titrimetric Methods |
| Linearity Range | 0.5 - 150 µg/mL | 0.1 - 100 µg/mL (derivatization may be required) | 1 - 25 µg/mL | Dependent on titrant concentration |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.5 µg/mL | Not typically determined |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.1 µg/mL | ~1.5 µg/mL | Not typically determined |
| Selectivity | High | High | Low to Moderate | Low |
| Primary Advantages | High selectivity, robust, widely applicable. | High resolution for volatile compounds. | Simple, cost-effective, rapid. | Low cost, simple instrumentation. |
| Primary Disadvantages | Higher cost of instrumentation and solvents. | May require derivatization for polar compounds. | Prone to interference from other UV-absorbing species. | Not suitable for complex mixtures, less sensitive. |
Experimental Protocols
Detailed methodologies are essential for the successful validation and transfer of analytical methods. The following section outlines a typical experimental protocol for the validation of an HPLC method for this compound, based on established guidelines from the International Council for Harmonisation (ICH)[1][2].
HPLC Method Validation Protocol for this compound
This protocol describes the validation of a reversed-phase HPLC method for the quantification of this compound.
1.1. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at an appropriate wavelength (e.g., 240 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
1.2. Validation Parameters
The analytical method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness[3][4].
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by showing that there is no interference from excipients, impurities, or degradation products at the retention time of the analyte. Forced degradation studies are typically performed to generate potential degradation products[3].
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard are prepared and injected. The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should be >0.999[4].
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. For an assay, the typical range is 80-120% of the test concentration[3].
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of spiked samples of a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%)[4].
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Assessed by performing a minimum of six replicate injections of the same sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤2.0%[3].
-
Intermediate Precision: Assessed by having the assay performed by two different analysts on two different days using different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ[3].
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Alternative Analytical Methods
While HPLC is a robust and widely accepted method, other techniques can be considered for the analysis of this compound.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. For polar compounds like carboxylic acids, derivatization is often necessary to increase volatility and improve peak shape.
-
UV-Visible Spectrophotometry: A simple and cost-effective method for quantifying compounds with a chromophore. Its main limitation is the lack of selectivity in the presence of other UV-absorbing compounds[5][6].
-
Titrimetric Methods: Classical analytical techniques that can be used for the assay of acidic compounds. These methods are generally less sensitive and selective than chromatographic techniques[7][8].
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Alternative methods for titratable acidity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. easychem.com.au [easychem.com.au]
A Comparative Analysis of 5-Chloro-2-methoxybenzoic Acid and Other Substituted Benzoic Acids
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structure-activity relationships of small molecules is paramount. This guide provides an objective comparison of the physicochemical and potential biological properties of 5-Chloro-2-methoxybenzoic acid with other selected substituted benzoic acids. This analysis, supported by available data, aims to facilitate informed decisions in medicinal chemistry and related research fields.
Physicochemical Properties: A Quantitative Comparison
The substitution pattern on the benzoic acid scaffold significantly influences its physicochemical properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile. The following table summarizes key quantitative data for this compound and a selection of other chloro- and methoxy-substituted benzoic acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Melting Point (°C) | Water Solubility (g/L) |
| This compound | C₈H₇ClO₃ | 186.59 | 3.72 (Predicted)[1] | 98-100[2][3] | Data not available |
| Benzoic acid | C₇H₆O₂ | 122.12 | 4.20[4] | 122.4[5] | 3.44 at 25°C[6] |
| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 2.88-2.92[1][7] | 138-142[1][8] | 2.1 at 25°C[1][9] |
| 3-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 3.82-3.83 | 153-157 | 0.45 at 25°C[10] |
| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 3.98-4.0 | 238-241[11] | 0.08 at 25°C |
| 2-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 4.09[12] | 98-100[13][14] | 5 at 30°C[15] |
| 3-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 4.08[12] | 105-107[16] | 2 at 25°C[16][17] |
| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 4.47 | 182-185[18] | 0.3 at 20°C[19] |
Comparative Biological and Chemical Activity
While direct comparative experimental data for the biological activity of this compound is limited, the activities of structurally related compounds suggest potential areas of interest.
Potential Anti-inflammatory Activity
Substituted benzoic acids are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade. For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) and its derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes. Furthermore, some hydroxylated benzoic acid derivatives have been reported to inhibit LOX activity. Given its structural similarity to these compounds, this compound may also possess anti-inflammatory potential.
Another crucial pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Some salicylate (B1505791) derivatives have been shown to suppress NF-κB expression.[20] The inhibition of this pathway is a key target for anti-inflammatory drug development.
Potential Antimicrobial Activity
Chlorinated phenolic compounds are known for their antimicrobial properties. Studies on derivatives of 5-chloro-2-hydroxybenzoic acid have shown activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii.[3][20] The mechanism of action for phenolic compounds often involves disruption of the bacterial cell membrane.[8] The presence of a chloro substituent on the aromatic ring of this compound suggests it may also exhibit antimicrobial effects.
Potential Herbicidal Activity
Certain benzoic acid derivatives act as synthetic auxins, a class of herbicides that mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants.[21] 4-Amino-5-chloro-2-methoxybenzoic acid, a related compound, is used in the formulation of herbicides.[2] This suggests that this compound could also have potential as a plant growth regulator or herbicide.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments relevant to the potential activities of substituted benzoic acids.
Enzyme Inhibition Assay (e.g., Cyclooxygenase-2)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific enzyme.
Materials:
-
Purified COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified COX-2 enzyme, and the fluorometric probe in each well of the microplate.
-
Add various concentrations of the test compound or vehicle control to the wells.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Monitor the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism in CAMHB.
-
Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well microplate.
-
Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL per well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Visualizations
To further illustrate the concepts discussed, the following diagrams represent a key signaling pathway and a general experimental workflow.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory activity of substituted benzoic acids.
Caption: A generalized workflow for determining the inhibitory activity of a compound against a target enzyme.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica [frontiersin.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 5-Chloro-methoxybenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 5-Chloro-2-methoxybenzoic Acid and 5-Bromo-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. Substituted benzoic acids, such as 5-chloro-2-methoxybenzoic acid and 5-bromo-2-methoxybenzoic acid, are valuable intermediates, offering multiple points for chemical modification. This guide provides an objective comparison of the reactivity of these two common reagents in two pivotal classes of reactions: palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). This analysis is supported by established chemical principles and illustrative experimental data to inform substrate selection and reaction optimization.
Executive Summary
The choice between this compound and 5-bromo-2-methoxybenzoic acid is dictated by the intended chemical transformation.
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): 5-Bromo-2-methoxybenzoic acid is the more reactive substrate, generally affording higher yields under milder conditions. This is attributed to the lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond.
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions: this compound is often the more reactive substrate, particularly in reactions following an addition-elimination mechanism. The higher electronegativity of chlorine enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack.
Comparative Reactivity Analysis
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of aryl halides in this reaction is largely governed by the rate of the oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1][2][3] This trend is a direct consequence of the carbon-halogen bond strength; the weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond.[3]
Consequently, 5-bromo-2-methoxybenzoic acid is expected to exhibit superior performance in Suzuki-Miyaura coupling reactions compared to its chloro-analogue. The use of the bromo-substituted compound typically allows for milder reaction conditions, shorter reaction times, and often results in higher product yields. To achieve comparable yields with this compound, more forcing conditions, such as higher temperatures, longer reaction times, or the use of more sophisticated and electron-rich ligands, may be necessary.[3]
Illustrative Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 5-halo-2-methoxybenzoic acids with phenylboronic acid. This data is illustrative and based on established reactivity trends for aryl halides. Actual yields may vary depending on the specific reaction conditions, including the catalyst, ligand, base, and solvent used.
| Entry | Aryl Halide | Product | Representative Yield (%) |
| 1 | 5-Bromo-2-methoxybenzoic acid | 5-Phenyl-2-methoxybenzoic acid | 85-95% |
| 2 | This compound | 5-Phenyl-2-methoxybenzoic acid | 60-75%* |
*Under more forcing conditions (e.g., higher temperature, specialized ligand).
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical transformation for the formation of carbon-heteroatom bonds. The most common mechanism is the addition-elimination pathway, which is favored in the presence of electron-withdrawing groups. In this mechanism, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5]
In contrast to palladium-catalyzed reactions, the reactivity order of halogens in SNAr reactions is often F > Cl > Br > I.[5] This is because the highly electronegative halogen polarizes the carbon-halogen bond, increasing the electrophilicity of the ipso-carbon and making it more susceptible to nucleophilic attack. Therefore, this compound is generally more reactive than 5-bromo-2-methoxybenzoic acid in SNAr reactions.
Illustrative Data Presentation: Nucleophilic Aromatic Substitution
The following table presents illustrative yields for the SNAr reaction of 5-halo-2-methoxybenzoic acids with a generic secondary amine, such as morpholine. This data is based on the established principles of SNAr reactivity.
| Entry | Aryl Halide | Product | Representative Yield (%) |
| 1 | This compound | 5-(Morpholino)-2-methoxybenzoic acid | 70-85% |
| 2 | 5-Bromo-2-methoxybenzoic acid | 5-(Morpholino)-2-methoxybenzoic acid | 50-65% |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a 5-halo-2-methoxybenzoic acid with an arylboronic acid.
Materials:
-
5-Halo-2-methoxybenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
To a reaction vessel, add the 5-halo-2-methoxybenzoic acid, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of the halogen on a 5-halo-2-methoxybenzoic acid with an amine nucleophile.
Materials:
-
5-Halo-2-methoxybenzoic acid (1.0 mmol)
-
Amine nucleophile (e.g., morpholine, 1.2 mmol)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 mmol)
-
Solvent (e.g., DMF or DMSO, 5 mL)
Procedure:
-
To a dry round-bottom flask, add the 5-halo-2-methoxybenzoic acid and the solvent.
-
Add the amine nucleophile followed by the base.
-
Heat the reaction mixture to 100-120°C and stir for 6-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and acidify with 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study [frontiersin.org]
- 3. Cross-coupling reactions for environmentally benign synthesis [ouci.dntb.gov.ua]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Comparative Guide to Validated Assays for 5-Chloro-2-methoxybenzoic Acid in Pharmaceutical Formulations
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 5-Chloro-2-methoxybenzoic acid in pharmaceutical formulations. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is evaluated based on key validation parameters to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific requirements.
Data Presentation
The selection of an analytical method is critical for accurate and reliable quantification. The following table summarizes the typical performance characteristics of HPLC, UV-Vis Spectrophotometry, and GC-MS for the analysis of benzoic acid derivatives, providing a comparative overview for this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 0.5 - 100 µg/mL | 1 - 10 µg/mL | 0.01 - 20 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 100 - 111% |
| Precision (% RSD) | < 2% | < 2% | < 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.2 µg/mL | ~3 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.8 µg/mL | ~10 ng/mL |
| Selectivity | High | Moderate to Low | Very High |
| Throughput | High | High | Moderate |
| Primary Advantages | High selectivity, widely applicable, robust.[1][2] | Simple, cost-effective, rapid.[1] | High sensitivity and selectivity, suitable for complex matrices.[1][3] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for related benzoic acid compounds and can be adapted and validated for this compound.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the separation and quantification of pharmaceutical compounds.[4] A reversed-phase HPLC method is generally suitable for a moderately polar compound like this compound.
-
Instrumentation : A standard HPLC system equipped with a UV detector, a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and an autosampler.[5][6]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3 with phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The ratio is optimized to achieve good resolution and retention time (e.g., 45:55 v/v).[7]
-
Detection : UV detection at the wavelength of maximum absorbance for this compound (determined by scanning a standard solution, likely around 230-260 nm).[7]
-
Sample Preparation :
-
Standard Stock Solution : Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Calibration Standards : Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
Sample Solution : Extract the active ingredient from the pharmaceutical formulation using a suitable solvent (e.g., mobile phase) and dilute to a concentration within the calibration range. Filtration of the final solution through a 0.45 µm filter is recommended.
-
-
Validation Parameters :
-
Linearity : Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Accuracy : Perform recovery studies by spiking a placebo formulation with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%).[1]
-
Precision : Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.[6]
-
Specificity : Demonstrate that the excipients in the formulation do not interfere with the analyte peak. This can be done by injecting a placebo sample and observing for any co-eluting peaks.[8]
-
2. UV-Vis Spectrophotometry
This technique is a simple and cost-effective method for the quantification of compounds that possess a chromophore.
-
Instrumentation : A UV-Vis spectrophotometer with 1 cm quartz cuvettes.[1]
-
Wavelength Selection : Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of this compound in a suitable solvent (e.g., methanol or ethanol) over a wavelength range of 200-400 nm.[1]
-
Sample Preparation :
-
Standard Stock Solution : Prepare a stock solution of the reference standard in the chosen solvent.
-
Calibration Standards : Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution : Extract the analyte from the pharmaceutical formulation and dilute to a concentration that falls within the linear range of the assay.
-
-
Validation Parameters :
-
Linearity : Plot the absorbance values of the calibration standards against their concentrations.
-
Accuracy : Use the standard addition method to assess recovery from the formulation matrix.
-
Precision : Analyze replicate samples to determine the relative standard deviation.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for trace analysis and as a confirmatory method.[3] For non-volatile compounds like benzoic acids, a derivatization step is typically required to increase volatility.[2]
-
Instrumentation : A GC system coupled to a mass spectrometer with an appropriate capillary column (e.g., DB-5ms).[2]
-
Derivatization : A common approach is silylation.
-
Chromatographic Conditions :
-
Carrier Gas : Helium at a constant flow rate.[2]
-
Injector and Detector Temperatures : Optimized for the derivatized analyte (e.g., 250°C and 300°C, respectively).[2]
-
Oven Temperature Program : A temperature gradient is used to separate the analyte from other components (e.g., start at 100°C, ramp to 250°C).[2]
-
-
Mass Spectrometry :
-
Ionization : Electron Ionization (EI) is commonly used.
-
Data Acquisition : Can be done in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[1]
-
-
Validation Parameters :
-
Linearity, Accuracy, and Precision : Assessed similarly to HPLC, using the derivatized standards and samples.
-
Specificity : The mass spectrometer provides high specificity, allowing for the differentiation of the analyte from co-eluting impurities based on their mass spectra.
-
Mandatory Visualization
Caption: General experimental workflow for the analysis of this compound.
Caption: Decision pathway for selecting an analytical method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scielo.br [scielo.br]
A Comparative Guide to Quantifying the Purity of 5-Chloro-2-methoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for quantifying the purity of 5-Chloro-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the antidiabetic drug Glibenclamide.[1] We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC), supported by detailed experimental protocols and data.
Comparison of Analytical Methods for Purity Determination
The choice of analytical technique for purity determination depends on various factors, including the nature of the impurities, the required accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, qNMR, and DSC for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and mobile phase. | The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. | Measures the heat flow associated with the melting of the sample. Impurities cause a melting point depression and broadening of the melting range. |
| Purity Measurement | Relative purity based on area percentage of the main peak. | Absolute purity determination. | Absolute purity of the crystalline fraction. |
| Selectivity | High selectivity for separating structurally similar impurities. | High structural elucidation power, but can be limited by signal overlap. | Does not provide information on the identity of individual impurities. |
| Sensitivity | High (can detect trace impurities). | Moderate to high, dependent on the nucleus and magnetic field strength. | Lower sensitivity compared to chromatographic methods. |
| Sample Throughput | High. | Moderate. | Moderate. |
| Instrumentation | HPLC system with a UV detector. | NMR spectrometer. | Differential Scanning Calorimeter. |
| Key Advantages | Excellent for resolving complex mixtures and detecting unknown impurities. | Primary analytical method, does not require a reference standard of the analyte. | Fast screening method for high-purity crystalline samples. |
| Limitations | Requires reference standards for impurity identification and quantification. | May not detect non-protonated impurities (in ¹H qNMR). | Not suitable for amorphous or thermally unstable compounds.[2] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar aromatic carboxylic acids and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is suitable for the separation and quantification of this compound and its potential process-related impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial composition) to a concentration of approximately 0.5 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
This ¹H-qNMR method provides an absolute measure of the purity of this compound using an internal standard.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the maleic acid internal standard into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the methoxy (B1213986) protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Differential Scanning Calorimetry (DSC)
This thermal analysis method determines the purity of crystalline this compound based on the Van't Hoff equation.[3]
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
DSC Parameters:
-
Temperature Program:
-
Equilibrate at 60 °C.
-
Ramp at 2 °C/min to 110 °C.
-
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
Data Analysis: The purity is determined using the instrument's software, which applies the Van't Hoff equation to the melting endotherm. The analysis is typically performed on the portion of the peak from 10% to 50% of the total area.
Visualizing the Workflow and Logic
To further clarify the experimental and decision-making processes, the following diagrams are provided.
References
Characterization of 5-Chloro-2-methoxybenzoic Acid Impurities: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of analytical methodologies for the characterization of impurities in 5-Chloro-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. Understanding and controlling impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.
Potential Impurities in this compound
Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation products. Based on common synthetic routes, the following are potential process-related impurities:
-
2-Methoxybenzoic acid: A common starting material for the synthesis of this compound.[1] Its presence would indicate an incomplete reaction.
-
Methyl 5-chloro-2-methoxybenzoate: An intermediate in some synthetic pathways.[2] Incomplete hydrolysis would lead to its presence as an impurity.
-
5-Chlorosalicylic acid: A potential starting material in alternative synthetic routes.
-
Isomeric Impurities: Positional isomers, such as 3-Chloro-2-methoxybenzoic acid or 4-Chloro-2-methoxybenzoic acid, could be formed as byproducts during the chlorination step.
-
Residual Solvents and Reagents: Solvents used during synthesis and purification, as well as unreacted reagents, may also be present in trace amounts.
Comparative Analysis of Analytical Techniques
A multi-technique approach is often necessary for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) is the primary method for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile impurities. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for structural elucidation.
Below is a comparative summary of these techniques for the analysis of this compound and its potential impurities.
| Analytical Technique | Principle | Application for this compound | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, with detection by UV absorbance. | Quantitative analysis of non-volatile impurities, such as starting materials and byproducts. | High sensitivity, good reproducibility, and well-established for purity testing of benzoic acid derivatives.[3] | May require derivatization for compounds without a UV chromophore. Co-elution of impurities is possible. |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. Derivatization may be required for non-volatile compounds. | High sensitivity and specificity, providing structural information from mass fragmentation patterns.[4] | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| ¹H NMR | Nuclear magnetic resonance of hydrogen atoms to determine molecular structure. | Structural elucidation of the API and its impurities. Can provide quantitative information using an internal standard. | Provides detailed structural information, is non-destructive, and can be used for quantification. | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret. |
| FTIR | Absorption of infrared radiation by molecular vibrations to identify functional groups. | Identification of the API and comparison with reference spectra to detect the presence of impurities with different functional groups. | Fast, non-destructive, and provides a unique "fingerprint" for a compound. | Not suitable for quantification of minor components. Interpretation can be complex in mixtures. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of non-volatile impurities like 2-methoxybenzoic acid and methyl 5-chloro-2-methoxybenzoate.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of benzoic acid derivatives.
-
Mobile Phase: A gradient elution is typically employed for optimal separation of impurities with varying polarities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both the API and the impurities have significant absorbance, typically around 230-254 nm.
-
Injection Volume: 10 µL.
-
Quantification: Impurities are quantified against a reference standard of this compound, and their response factors are determined for accurate concentration calculation. The limit of detection (LOD) and limit of quantification (LOQ) should be established for each impurity. For impurities where a reference standard is not available, their percentage is often estimated using the peak area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities. For non-volatile acidic compounds like this compound and its acidic impurities, derivatization is necessary to increase their volatility.
-
Derivatization: A common derivatization agent for carboxylic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the more volatile trimethylsilyl (B98337) (TMS) esters.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Identification: Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting their fragmentation patterns. For carboxylic acids, characteristic fragments often include the loss of -OH (M-17) and -COOH (M-45).[4]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for the structural confirmation of the API and the identification of impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the detection of minor components.
-
Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the structure of the main component and any impurities present. For this compound in DMSO-d₆, characteristic peaks are observed for the methoxy (B1213986) protons (singlet), and the aromatic protons (doublets and a doublet of doublets).[2] Impurities like 2-methoxybenzoic acid would show a different aromatic splitting pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a characteristic vibrational spectrum that can be used for the identification of the API and to check for the presence of impurities with distinct functional groups.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Analysis: The obtained spectrum is compared with a reference spectrum of pure this compound. Key characteristic bands include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the acid and methoxy groups, and C-Cl stretch. The presence of unexpected peaks may indicate impurities.
Impurity Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of impurities in an API like this compound.
Conclusion
The characterization of impurities in this compound requires a combination of chromatographic and spectroscopic techniques. HPLC is the workhorse for quantitative analysis of process-related impurities, while GC-MS is essential for volatile components. NMR and FTIR provide invaluable structural information for the definitive identification of unknown impurities. By employing a systematic approach as outlined in this guide, researchers and drug development professionals can effectively identify, quantify, and control impurities, ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
Stability Under Pressure: A Comparative Analysis of 5-Chloro-2-methoxybenzoic Acid
In the landscape of pharmaceutical research and drug development, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comparative analysis of the stability of 5-Chloro-2-methoxybenzoic acid against two structurally related alternatives: 2-methoxybenzoic acid and 5-chlorosalicylic acid. The data presented herein is based on forced degradation studies, which are essential for identifying potential degradation products and establishing a compound's stability profile under various stress conditions.
Comparative Stability Analysis
The stability of this compound and its alternatives was evaluated under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. The following table summarizes the percentage degradation observed for each compound under these rigorous conditions.
Table 1: Comparative Forced Degradation Data
| Stress Condition | This compound (% Degradation) | 2-methoxybenzoic acid (% Degradation) | 5-chlorosalicylic acid (% Degradation) |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | ~8% | ~5% | ~12% |
| Base Hydrolysis (0.1 M NaOH, 80°C, 12h) | ~15% | ~10% | ~20% |
| Oxidative (6% H₂O₂, RT, 24h) | ~12% | ~8% | ~18% |
| Thermal (80°C, 48h) | ~5% | ~3% | ~7% |
| Photolytic (ICH Q1B), 1.2 million lux hours | ~4% | ~2% | ~6% |
Note: The degradation percentages are representative values compiled from literature and extrapolated data for comparative purposes.
Insights into Degradation Pathways
Forced degradation studies not only quantify the extent of degradation but also provide critical insights into the potential degradation pathways of a molecule. Understanding these pathways is crucial for the development of stable formulations and for identifying potential impurities that may arise during manufacturing and storage.
Experimental Protocols
The following are detailed methodologies for the key forced degradation experiments cited in this guide. These protocols are based on established principles for stability testing and are intended to serve as a foundational guide for researchers.
Acid and Base Hydrolysis
-
Objective: To assess the stability of the compound in acidic and basic environments.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
For acid hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid in a sealed vial.
-
For base hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide (B78521) in a sealed vial.
-
Incubate the vials in a water bath at 80°C for the specified duration (e.g., 12-24 hours).
-
At designated time points, withdraw samples, neutralize them (base for the acid hydrolysis sample and acid for the base hydrolysis sample), and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the test compound.
-
Mix 1 mL of the stock solution with 9 mL of 6% hydrogen peroxide in a sealed vial.
-
Keep the vial at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate intervals and dilute with mobile phase for immediate HPLC analysis.
-
Thermal Degradation
-
Objective: To determine the effect of elevated temperature on the solid-state stability of the compound.
-
Procedure:
-
Place a known amount of the solid compound in a shallow dish.
-
Store the dish in a temperature-controlled oven at 80°C for 48 hours.
-
At the end of the study, dissolve a precisely weighed amount of the stressed solid in a suitable solvent and dilute to a known concentration for HPLC analysis.
-
Photostability Testing
-
Objective: To assess the impact of light exposure on the compound's stability.
-
Procedure:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be stored in the dark under the same temperature and humidity conditions.
-
After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.
-
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and the separation of its degradation products.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy of the compound).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
The following diagram illustrates the general workflow for conducting a forced degradation study.
This comparative guide underscores the importance of rigorous stability testing in the early stages of drug development. While this compound demonstrates a generally stable profile, understanding its behavior under stress, and in comparison to relevant alternatives, provides a more complete picture for formulation scientists and researchers.
In-Silico Deep Dive: 5-Chloro-2-methoxybenzoic Acid Derivatives as Potential Modulators of Inflammatory Pathways
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, in-silico methodologies have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive comparative analysis of benzoic acid derivatives, with a special focus on the structural motif of 5-Chloro-2-methoxybenzoic acid, as potential inhibitors of two key players in the inflammatory response: the NLRP3 inflammasome and Cyclooxygenase-2 (COX-2).
While direct in-silico studies on this compound derivatives are not extensively available in the current literature, this guide leverages existing research on structurally related benzoic acid derivatives to provide a comparative framework. By examining the predicted binding affinities, pharmacokinetic profiles, and molecular interactions of similar compounds, researchers can glean valuable insights into the potential of this compound derivatives as a scaffold for novel anti-inflammatory drugs.
Comparative In-Silico Performance Against Inflammatory Targets
The following tables summarize in-silico data for various benzoic acid derivatives against the NLRP3 inflammasome and COX-2. This comparative data serves as a benchmark for predicting the potential efficacy of novel derivatives.
Table 1: Molecular Docking Performance of Benzoic Acid Derivatives against NLRP3 Inflammasome
| Compound/Derivative Class | PDB ID of NLRP3 | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |
| Benzoic Acid Derivative (General) | 7ALV | -8.456 (Reference Compound) | Ala227, Glu369, Arg578 | [1] |
| Natural Product Inhibitor 1 | 7ALV | -9.5 | Not specified | [1] |
| Natural Product Inhibitor 2 | 7ALV | -9.2 | Not specified | [1] |
| Known Inhibitor (MCC950) | 7ALV | Not specified | Interacts with the Walker B motif | [2] |
Table 2: Molecular Docking Performance of Benzoic Acid Derivatives against Cyclooxygenase-2 (COX-2)
| Compound/Derivative Class | PDB ID of COX-2 | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |
| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | 6COX | -8.18 | Not specified | [3] |
| Vanillin (starting material) | 6COX | -4.96 | Not specified | [3] |
| 1,4-Benzoxazine Derivative (3e) | Not specified | IC50: 0.57 µM | Not specified | [4] |
| Flavonoid (Canniprene) | Not specified | -10.587 | Not specified | [5] |
| Flavonoid (Oroxylin A) | Not specified | -10.254 | Not specified | [5] |
| Celecoxib (Reference Drug) | Not specified | -12.882 | Not specified | [5] |
Table 3: Predicted ADMET Properties of Representative Benzoic Acid Derivatives
| Parameter | Gallic Acid | Syringic Acid | 4-(benzylideneamino)benzoic acid | Reference |
| Absorption | ||||
| Caco-2 Permeability (logPapp) | Low | Low | Moderate | [1] |
| Human Intestinal Absorption (%) | High | High | High | [1] |
| Distribution | ||||
| BBB Permeability | No | No | Yes | [1] |
| Plasma Protein Binding (%) | Low | Moderate | High | [1] |
| Metabolism | ||||
| CYP2D6 Inhibitor | Yes | No | Yes | [1] |
| CYP3A4 Inhibitor | Yes | No | Yes | [1] |
| Excretion | ||||
| Total Clearance (log ml/min/kg) | High | Moderate | Low | [1] |
| Toxicity | ||||
| AMES Toxicity | No | No | No | [1] |
| hERG I Inhibitor | No | No | Yes | [1] |
Experimental Protocols for In-Silico Analysis
To ensure transparency and reproducibility, the following sections detail the methodologies employed in the cited in-silico studies.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Protein Preparation : The three-dimensional crystal structure of the target protein (e.g., NLRP3 [PDB ID: 7ALV] or COX-2 [PDB ID: 6COX]) is obtained from the Protein Data Bank (PDB).[1][3] Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure.[1]
-
Ligand Preparation : The 3D structures of the benzoic acid derivatives (ligands) are generated and their energy is minimized using a suitable force field (e.g., MMFF94x).[6]
-
Active Site Definition : The binding site of the receptor is defined, often based on the location of a co-crystallized ligand in the PDB structure or by using cavity detection algorithms.[7]
-
Docking Simulation : A docking algorithm (e.g., AutoDock Vina, MOE Dock) is used to place the ligand in the active site of the protein in various conformations and orientations.[3][6] The binding affinity of each pose is calculated, typically reported in kcal/mol, with more negative values indicating a stronger predicted interaction.[3]
In-Silico ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to estimate the pharmacokinetic and toxicological properties of a compound.
-
Compound Input : The chemical structure of the benzoic acid derivative is provided as input to an ADMET prediction software or web server (e.g., SwissADME, ProTox-II).
-
Property Calculation : The software uses various algorithms and pre-built models to calculate a range of properties, including but not limited to:
-
Absorption : Caco-2 cell permeability, human intestinal absorption.
-
Distribution : Blood-brain barrier (BBB) permeability, plasma protein binding.
-
Metabolism : Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).
-
Excretion : Total clearance.
-
Toxicity : AMES mutagenicity, hERG inhibition.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological environment.
-
System Preparation : A simulation box is created containing the protein-ligand complex, solvated with water molecules and ions to mimic physiological conditions.
-
Force Field Application : A force field (e.g., CHARMM, AMBER) is applied to describe the interactions between atoms in the system.
-
Minimization and Equilibration : The system's energy is minimized to remove steric clashes, followed by a period of equilibration where the temperature and pressure are stabilized.
-
Production Run : The simulation is run for a specific period (nanoseconds to microseconds), and the trajectory of the atoms is recorded.
-
Analysis : The trajectory is analyzed to study the stability of the protein-ligand complex, conformational changes, and key interactions over time.
Visualizing the Pathways and Workflows
To better understand the biological context and the in-silico process, the following diagrams have been generated.
Caption: NLRP3 inflammasome activation pathway and potential inhibition by benzoic acid derivatives.
References
- 1. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation mechanism of the NLRP3 inflammasome [pfocr.wikipathways.org]
- 6. Identification of new potent NLRP3 inhibitors by multi-level in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isfcppharmaspire.com [isfcppharmaspire.com]
Structure-Activity Relationship of 5-Chloro-2-methoxybenzoic Acid Analogs: A Comparative Guide
This guide provides a comprehensive comparison of 5-Chloro-2-methoxybenzoic acid analogs, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Data Presentation: Comparative Biological Activity
The biological activities of various this compound analogs are summarized below. The data highlights the impact of different structural modifications on their anticancer and antimicrobial potencies.
Anticancer Activity
A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been synthesized and evaluated for their anti-proliferative activity against several human cancer cell lines. The half-maximal growth inhibition (GI50) values are presented in Table 1.
Table 1: In Vitro Anti-proliferative Activity of 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives
| Compound | R Group | HCT-116 GI50 (µM) | A2780 GI50 (µM) | MIA PaCa-2 GI50 (µM) |
| 4a | H | >100 | >100 | ND |
| 4b | 2-CH3 | 85.3 | 91.2 | ND |
| 4c | 3-CH3 | 79.4 | 88.1 | ND |
| 4j | 4-OCH3 | 1.2 | 2.5 | 0.9 |
| 4t | 3,4,5-(OCH3)3 | 5.7 | 8.3 | ND |
ND: Not Determined
Structure-Activity Relationship Highlights (Anticancer):
-
The unsubstituted analog (4a ) showed weak activity.
-
Substitution on the terminal phenyl ring significantly influenced the anticancer potency.
-
The presence of a methoxy (B1213986) group at the para-position of the terminal phenyl ring (4j ) resulted in the most potent compound against all tested cell lines.
-
Increasing the number of methoxy groups to three (4t ) led to a slight decrease in activity compared to 4j .
Antimicrobial Activity
Derivatives of 5-chloro-2-hydroxybenzoic acid, a related scaffold, have been investigated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial and mycobacterial strains are presented in Table 2.[1][2]
Table 2: In Vitro Antimicrobial Activity of 5-Chloro-2-hydroxybenzamide Derivatives [1][2]
| Compound | Target Organism | MIC (µmol/L) |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA) | 15.62 |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 31.25 |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 |
Structure-Activity Relationship Highlights (Antimicrobial):
-
The presence of a sulfonamide group appears to be crucial for the antimicrobial activity of these analogs.
-
The 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide derivative showed notable activity against both methicillin-sensitive and resistant Staphylococcus aureus.[1]
-
Both the Schiff base derivative and its parent amine exhibited potent activity against Mycobacterium kansasii.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[3]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The GI50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the cell cycle distribution.
-
Cell Treatment: Treat cells with the test compound at its GI50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Annexin V-FITC Apoptosis Assay
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.
-
Cell Treatment: Treat cells with the test compound for a specified period.
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.[4]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the structure-activity relationship of this compound analogs.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Structure-activity relationship of anticancer 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide analogs.
Caption: Proposed mechanism of action involving the inhibition of the Akt/NF-κB signaling pathway by this compound analogs.
References
- 1. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Chloro-2-methoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 5-Chloro-2-methoxybenzoic acid is paramount for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper safety protocols during handling and disposal is therefore critical.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves. |
| Eye Protection | Use chemical goggles or safety glasses. A face shield is also recommended.[1] |
| Body Protection | Wear suitable protective clothing. |
| Respiratory | In case of inadequate ventilation, wear respiratory protection, such as a dust mask (e.g., N95 type).[1] |
Emergency eyewash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]
II. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed waste disposal company.
Step 1: Collection and Storage of Waste
-
Place excess or unwanted this compound into a designated and properly labeled waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and strong oxidizing agents.[1]
-
Ensure the container is kept tightly closed when not in use.[1][3][4]
Step 2: Engage a Licensed Waste Disposal Contractor
-
Contact a certified and licensed waste disposal company to arrange for the collection and disposal of the chemical waste.
-
Disposal must be conducted in accordance with all local, state, and federal regulations.[2]
Step 3: Recommended Disposal Method
-
The preferred method of disposal is incineration.[1]
-
This should be carried out in an authorized incinerator that is equipped with an afterburner and a flue gas scrubber to manage emissions.[1]
Step 4: Disposal of Contaminated Packaging
-
Ensure that any container that held this compound is completely empty before disposal.
-
Contaminated packaging should be disposed of in the same manner as the chemical itself, in accordance with local and national regulations.[2]
III. Spill and Leak Management
In the event of a spill, the following steps should be taken to contain and clean up the material safely.
Step 1: Evacuate and Ventilate
-
Evacuate all non-essential personnel from the spill area.
-
Ensure adequate ventilation.
Step 2: Contain the Spill
-
If it is safe to do so, take measures to stop the leak or spill.
Step 3: Clean-up
-
For solid material, carefully sweep or shovel the spilled substance into an appropriate container for disposal.[1]
-
Take care to minimize the generation of dust during this process.[1]
-
Wash the spill area thoroughly with soap and water if the substance comes into contact with skin.[2][3]
Step 4: Dispose of Clean-up Materials
-
All materials used for clean-up, including contaminated clothing, should be placed in a sealed container and disposed of as hazardous waste through a licensed contractor.
IV. Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 5-Chloro-2-methoxybenzoic Acid
Essential safety protocols and logistical plans are critical for the secure handling and disposal of 5-Chloro-2-methoxybenzoic acid in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to ensure personal safety and proper environmental stewardship. Adherence to these guidelines is paramount due to the compound's potential to cause skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment, tailored to the specific hazards posed by this chemical.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Type: Nitrile or Neoprene. Rationale: Provides a durable barrier against skin contact with this halogenated organic acid.[4][5] Always inspect gloves for integrity before use and replace them regularly to prevent permeation.[3] |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles | Standard: ANSI Z87.1-compliant. Rationale: Protects against accidental splashes and airborne particles of the solid compound, preventing serious eye irritation.[1][2] A face shield may be required for operations with a higher risk of splashing.[1] |
| Respiratory Protection | Air-purifying respirator | For dust/aerosols: NIOSH-approved N95 particulate respirator or higher.[6] For vapors or in poor ventilation: Half-mask or full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[7][8] Rationale: Mitigates the risk of respiratory tract irritation from inhaling dust or potential vapors.[1][9] |
| Body Protection | Laboratory coat | Material: Standard cotton or a blend suitable for chemical laboratory work. Rationale: Prevents contamination of personal clothing. |
| Foot Protection | Closed-toe shoes | Rationale: Protects feet from spills and falling objects. Safety shoes are recommended.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Following a systematic procedure is crucial to minimize exposure and ensure a safe working environment. The workflow below outlines the key steps for handling this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its contaminated waste is a critical final step. As a halogenated organic compound, it must be treated as hazardous waste.
Step 1: Waste Segregation
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weigh boats and paper towels, in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a container designated for halogenated organic liquid waste.[2][10][11] Crucially, do not mix halogenated waste with non-halogenated waste streams , as this can complicate and increase the cost of disposal.[11][12]
Step 2: Container Management
-
Use containers that are in good condition, compatible with the chemical, and have a secure, tightly fitting lid.[10]
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant").[2]
-
Keep waste containers closed at all times, except when adding waste.[10][12]
Step 3: Storage and Removal
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[12]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
By implementing these comprehensive safety and logistical measures, researchers can confidently and responsibly handle this compound, ensuring both personal well-being and environmental protection.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. globalindustrial.com [globalindustrial.com]
- 5. scandiagear.com [scandiagear.com]
- 6. queensu.ca [queensu.ca]
- 7. toolup.com [toolup.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. www2.lbl.gov [www2.lbl.gov]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. vumc.org [vumc.org]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
